2-tert-Butyl-4-methoxyphenol
Description
2-Tert-butyl-4-methoxyphenol, also known as 3-bha or nipantiox 1F, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral.
Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |
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InChI Key |
MRBKEAMVRSLQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O | |
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Molecular Formula |
C11H16O2 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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DSSTOX Substance ID |
DTXSID7040788 | |
| Record name | 2-tert-Butyl-4-methoxyphenol | |
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Molecular Weight |
180.24 g/mol | |
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Physical Description |
Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
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Boiling Point |
507 to 518 °F at 733 mmHg (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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Flash Point |
313 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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Solubility |
less than 1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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Impurities |
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
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CAS No. |
25013-16-5, 121-00-6, 921-00-6 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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| Record name | 3-tert-Butyl-4-hydroxyanisole | |
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| Record name | 3-t-Butyl-4-hydroxyanisole | |
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| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
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| Record name | tert-butyl-4-methoxyphenol | |
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| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |
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Melting Point |
118 to 131 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
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Foundational & Exploratory
The Antioxidant Mechanism of 2-tert-Butyl-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butyl-4-methoxyphenol, a key isomer of Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized in the food, pharmaceutical, and cosmetic industries. Its efficacy in preventing oxidative degradation is primarily attributed to its ability to act as a free radical scavenger. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound as an antioxidant. It elucidates the chemical basis of its radical scavenging properties, its influence on pivotal cellular signaling pathways such as the Nrf2 and MAPK pathways, and its synergistic interactions with other antioxidants. This document synthesizes quantitative data on its antioxidant capacity, details relevant experimental protocols, and presents visual diagrams of the underlying molecular and cellular processes to offer a comprehensive resource for researchers and professionals in the field.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases and the degradation of various materials. Antioxidants are crucial in mitigating oxidative damage. This compound, a major component of the commercial antioxidant Butylated Hydroxyanisole (BHA), is a lipophilic compound widely recognized for its potent antioxidant properties.[1] Its primary function is to inhibit autoxidation by reacting with free radicals, thereby preventing the chain reactions that lead to the deterioration of fats and oils.[1] This guide delves into the core mechanisms through which this compound exerts its antioxidant effects.
Chemical Mechanism of Radical Scavenging
The fundamental antioxidant action of this compound lies in its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing it. This process is energetically favorable due to the formation of a stable phenoxy radical. The stability of this resulting radical is a key feature of phenolic antioxidants, as it is less likely to initiate new oxidation chains.
The conjugated aromatic ring of this compound allows for the delocalization of the unpaired electron of the phenoxy radical, which significantly contributes to its stability.[1] The bulky tert-butyl group at the ortho position provides steric hindrance, further preventing the phenoxy radical from participating in undesirable side reactions.[2] The methoxy (B1213986) group at the para position also influences the electronic properties of the aromatic ring, enhancing its radical scavenging capacity.
Phenolic compounds are susceptible to forming phenoxy radicals through hydrogen abstraction or single-electron transfer when interacting with chemical oxidizers.[3] These unstable phenoxy radicals can then couple to form stable products with C-C or C-O-C bonds.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound influences cellular signaling pathways that are central to the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in regulating the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound and its metabolites, such as tert-butylhydroquinone (B1681946) (tBHQ), can activate the Nrf2 pathway. This activation is associated with the modification of cysteine residues on Keap1, which leads to a conformational change in the Keap1 protein. This change disrupts the Nrf2-Keap1 interaction, preventing Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulated expression of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a multitude of cellular processes, including the response to oxidative stress. This compound has been shown to activate distinct MAPK pathways, namely the extracellular signal-regulated protein kinase 2 (ERK2) and c-Jun N-terminal kinase 1 (JNK1). The activation of ERK2 by BHA is rapid and transient, while JNK1 activation is more delayed and persistent. The activation of these pathways can have both pro-survival and pro-apoptotic effects depending on the cellular context and the nature of the oxidative insult. Oxidative stress can orchestrate MAPK signaling to modulate diverse neuronal processes.
Synergistic Effects
This compound is often used in combination with other antioxidants, such as Butylated Hydroxytoluene (BHT), to achieve a synergistic effect. This enhanced antioxidant activity is attributed to the regeneration of BHA by BHT. In this mechanism, the BHA phenoxy radical, formed after scavenging a free radical, can be reduced back to its original form by BHT, which in turn becomes a BHT radical. This regeneration cycle allows a single molecule of BHA to neutralize multiple free radicals, thereby increasing its overall antioxidant efficiency. The synergistic effect might arise from the regeneration of BHA from its oxidized intermediate, with the loss of BHT.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The IC50 value, which represents the concentration of an antioxidant required to inhibit a specific oxidative process by 50%, is a common metric for comparison.
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 112.05 | BHT | 202.35 | |
| ABTS Radical Scavenging | 127.44 | - | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
In a microplate or cuvette, mix a defined volume of the DPPH solution with an equal volume of the BHA solution.
-
Include a control containing methanol instead of the BHA solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of BHA.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.7 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of the BHA solution to a defined volume of the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the BHA solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
References
Biological Activity Screening of 2-tert-Butyl-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butyl-4-methoxyphenol, a major component of the widely used synthetic antioxidant Butylated Hydroxyanisole (BHA), has been the subject of numerous studies to elucidate its biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, and potential anticancer properties of this compound. Detailed experimental protocols for key assays are presented, along with a summary of quantitative data and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a phenolic compound recognized for its potent antioxidant properties, which have led to its extensive use as a preservative in food, cosmetics, and pharmaceuticals.[1][2] Beyond its role in preventing oxidative degradation, emerging research has highlighted its potential pharmacological activities, including anti-inflammatory and anticancer effects. This guide aims to consolidate the current understanding of the biological activities of this compound, providing a detailed resource for researchers in the field.
Antioxidant Activity
The primary and most well-documented biological activity of this compound is its ability to scavenge free radicals, thereby mitigating oxidative stress. This antioxidant capacity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Quantitative Data
The antioxidant activity of this compound, often as a component of BHA, has been quantified using various in vitro assays. The following table summarizes key findings.
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | BHA | 15.2 µg/mL | [1] |
| ABTS Radical Cation Scavenging | BHA | 1.25 TEAC | [1] |
Note: BHA is a mixture containing this compound as a major isomer.
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Workflow
Workflow for Antioxidant Activity Assays
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators. This activity is often enhanced when used in combination with other antioxidants like Butylated Hydroxytoluene (BHT).[2]
Molecular Mechanisms
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of inflammatory signaling pathways. While direct evidence for this compound is still emerging, studies on structurally similar phenolic compounds suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways, leading to the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This compound, particularly in combination with BHT, has been shown to inhibit the expression of Cox2 and Tnfa genes in LPS-stimulated RAW264.7 macrophage cells.
Signaling Pathway
References
A Technical Guide to the Synthesis and Characterization of 2-tert-Butyl-4-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-tert-Butyl-4-methoxyphenol (BHA) and its derivatives. These compounds are of significant interest due to their well-established antioxidant properties and potential applications in the pharmaceutical and food industries. This document details experimental protocols, presents key characterization data in a comparative format, and illustrates the underlying signaling pathways influenced by these phenolic compounds.
Synthesis of this compound and Its Derivatives
The synthesis of this compound (2-BHA) can be achieved through several routes, with the choice of method often depending on the desired purity and scale of production. Commercial BHA is typically a mixture of this compound (2-BHA) and 3-tert-Butyl-4-methoxyphenol (3-BHA)[1][2]. However, for many pharmaceutical applications, high-purity 2-BHA is required.
Synthesis of High-Purity this compound
A common laboratory-scale synthesis of high-purity 2-BHA starts from 2-tert-butylhydroquinone. The selective methylation of the hydroxyl group at the 4-position is achieved by taking advantage of the steric hindrance provided by the tert-butyl group.
Experimental Protocol: Synthesis of this compound from 2-tert-butylhydroquinone [2]
-
Materials: 2-tert-butylhydroquinone, anhydrous tetrahydrofuran (B95107) (THF), sodium hydride (NaH), iodomethane (B122720), ethyl acetate (B1210297), saturated ammonium (B1175870) chloride solution, saturated brine.
-
Procedure:
-
Dissolve 2-tert-butylhydroquinone (0.78 g, 5 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare a suspension of sodium hydride (0.12 g, 5 mmol) in THF (10 mL) in an ice-salt bath under a nitrogen atmosphere.
-
Slowly add the 2-tert-butylhydroquinone solution to the sodium hydride suspension.
-
Stir the resulting mixture for 30 minutes.
-
Add iodomethane (0.57 g, 4.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction overnight in an ice-salt bath.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether (5 mL) to obtain pure this compound.
-
-
Yield: 78%[2].
Synthesis of this compound Derivatives
The phenolic hydroxyl group of 2-BHA serves as a versatile handle for the synthesis of various derivatives, primarily ethers and esters.
1.2.1. Ether Derivatives
The synthesis of ether derivatives typically involves the Williamson ether synthesis, where the phenoxide of 2-BHA reacts with an alkyl halide.
Experimental Protocol: General Synthesis of 2-tert-Butyl-4-alkoxyphenols
-
Materials: this compound, a suitable base (e.g., sodium hydride, potassium carbonate), an appropriate alkyl halide (e.g., alkyl bromide or iodide), and a polar aprotic solvent (e.g., dimethylformamide, acetone).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base portion-wise at room temperature and stir for 30 minutes to form the phenoxide.
-
Add the alkyl halide and heat the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
1.2.2. Ester Derivatives
Ester derivatives of 2-BHA can be readily prepared by reacting the phenolic hydroxyl group with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base.
Experimental Protocol: Synthesis of 2-tert-Butyl-4-methoxyphenyl Acetate
-
Materials: this compound, acetic anhydride, a base (e.g., pyridine (B92270) or triethylamine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add the base, followed by the slow addition of acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.
-
Purify the product by column chromatography if necessary.
-
Characterization of this compound and Its Derivatives
The structural elucidation and purity assessment of 2-BHA and its derivatives are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85-6.86 (m, 1H), 6.60 (d, J=1.12 Hz, 2H), 3.75 (s, 3H), 1.39 (s, 9H) | [2] |
| Mass Spec. (m/z) | 181.1 (M+1) |
Table 2: Physical and Spectroscopic Data for Selected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (CDCl₃, δ ppm) |
| 2-tert-Butyl-4-ethoxyphenol | C₁₂H₁₈O₂ | 194.27 | - | Data not available in searched sources |
| 2-tert-Butyl-4-methoxyphenyl acetate | C₁₃H₁₈O₃ | 222.28 | - | Data not available in searched sources |
| 2,6-di-tert-Butyl-4-methoxyphenol (B167138) | C₁₅H₂₄O₂ | 236.35 | 104-107 | 6.55 (s, 2H), 5.05 (s, 1H), 3.75 (s, 3H), 1.45 (s, 18H) |
Note: Complete experimental data for some derivatives were not available in the searched literature. The provided data for 2,6-di-tert-butyl-4-methoxyphenol is for comparative purposes.
Analytical Data
High-performance liquid chromatography (HPLC) is a key analytical technique for assessing the purity of 2-BHA and quantifying the presence of its isomers.
Biological Activity and Signaling Pathways
This compound and its derivatives are well-known for their antioxidant and anti-inflammatory properties. These biological activities are primarily attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and oxidative stress responses.
Antioxidant Activity
The antioxidant capacity of phenolic compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often reported as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 3: Comparative Antioxidant Activity (IC50 Values) of Phenolic Compounds
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Gallic Acid | 4.05 | 2.93 | |
| Ascorbic Acid | 24.42 | 15.6 | |
| Trolox | 30.12 | 18.2 | |
| Butylated Hydroxytoluene (BHT) | >100 | - |
Note: Specific IC50 values for a series of 2-BHA derivatives were not available for a direct comparison. The table provides reference values for common antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials: DPPH, methanol (B129727), test compounds, 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
Add a specific volume of each test compound dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Anti-inflammatory Activity and Signaling Pathways
Phenolic antioxidants, including BHA, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways.
3.2.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Phenolic antioxidants can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB signaling by phenolic antioxidants.
3.2.2. Activation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Phenolic compounds can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
Caption: Activation of the Keap1-Nrf2 pathway by phenolic antioxidants.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological activities of this compound and its derivatives. The synthetic protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Furthermore, the elucidation of the roles these compounds play in modulating the NF-κB and Keap1-Nrf2 signaling pathways provides a mechanistic basis for their antioxidant and anti-inflammatory effects, highlighting their therapeutic potential. Further research into the synthesis and evaluation of a broader range of derivatives is warranted to fully explore the structure-activity relationships and optimize their biological efficacy for various applications.
References
In Vitro Metabolism and Degradation of 2-tert-Butyl-4-methoxyphenol: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro metabolism and degradation of 2-tert-Butyl-4-methoxyphenol (BHA), a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, experimental protocols for analysis, and a summary of quantitative data.
Introduction
This compound, commonly known as Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant crucial for inhibiting lipid oxidation. Despite its extensive use, understanding its biotransformation is critical for assessing its safety and potential physiological impacts. In vitro studies are fundamental in elucidating the metabolic fate of BHA, identifying its metabolites, and understanding the enzymatic processes involved in its degradation.
BHA undergoes both Phase I and Phase II metabolic transformations. Phase I reactions primarily involve oxidation, while Phase II reactions consist of conjugation with endogenous molecules to facilitate excretion. Various in vitro systems, including liver microsomes and subcellular fractions, have been employed to investigate these pathways.
Metabolic Pathways and Degradation Products
The in vitro metabolism of BHA is complex, involving multiple enzymatic systems and leading to a variety of degradation products. The primary pathways include oxidative metabolism and conjugation.
Oxidative Metabolism (Phase I): The initial step in BHA's metabolism often involves a one-electron oxidation to form a BHA free radical. This reactive intermediate can then undergo several transformations:
-
Dimerization: The BHA free radical can dimerize to form di-BHA.
-
Formation of Polar Metabolites: Further oxidation can lead to the formation of more polar and water-soluble metabolites.
-
O-Demethylation: A key oxidative pathway is the O-demethylation of the methoxy (B1213986) group, which can lead to the formation of tert-butylhydroquinone (B1681946) (TBHQ). This metabolite is of toxicological interest as it can induce oxidative DNA damage.[1]
-
Formation of Formaldehyde: The metabolism of the methyl group can also result in the production of formaldehyde.[2]
Conjugation (Phase II): Following oxidative metabolism, or directly from the parent compound, BHA and its metabolites can undergo conjugation reactions to increase their water solubility and facilitate elimination. These include:
-
Glucuronidation: Conjugation with glucuronic acid is a major pathway.
-
Sulfation: Conjugation with sulfate (B86663) is another significant Phase II reaction.
-
Glutathione (B108866) Conjugation: BHA can also be conjugated with glutathione.[3][4]
The following diagram illustrates the key metabolic pathways of BHA:
Experimental Protocols for In Vitro Metabolism Studies
The investigation of BHA's in vitro metabolism typically involves incubation with various enzyme preparations followed by analytical characterization of the metabolites.
Incubation with Liver Microsomes
This protocol is designed to study Phase I oxidative metabolism.
-
Materials:
-
Rat or human liver microsomes
-
This compound (BHA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol or other suitable organic solvent
-
Incubator/shaking water bath at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding BHA (dissolved in a small volume of solvent).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for metabolites using LC-HRMS/MS or GC/MS.
-
Incubation with S9 Fractions for Phase II Metabolism
This protocol allows for the study of both Phase I and Phase II metabolism.
-
Materials:
-
Rat or human liver S9 fractions
-
BHA
-
Cofactors for Phase II enzymes:
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA) for glucuronidation
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation
-
Glutathione (GSH) for glutathione conjugation
-
-
NADPH (for concurrent Phase I metabolism)
-
Appropriate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Combine the S9 fraction, buffer, and the relevant cofactors in a reaction tube.
-
Add BHA to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with a suitable solvent.
-
Process the sample as described for the microsomal incubation.
-
Analyze the supernatant for parent compound and metabolites.
-
The following diagram outlines a general workflow for in vitro metabolism studies of BHA.
Quantitative Data on BHA Metabolism
Quantitative analysis of BHA metabolism provides crucial information on the rate and extent of its biotransformation. The following tables summarize available quantitative data from in vitro studies.
Table 1: BHA Depletion and Metabolite Formation in Everted Rat Gut Preparation [5]
| Parameter | Initial Concentration (mM) | Concentration after 1h Incubation (mM) |
| BHA in Mucosal Solution | 0.1 | 0.033 |
| BHA in Ileum Wall | - | 0.35 |
| di-BHA in Ileum Wall | - | (accounts for 5% of BHA transformation in the ileum wall) |
Table 2: Inhibition of Enzyme Activities by BHA
| Enzyme/Process | Substrate | In Vitro System | BHA Concentration | Inhibition (%) |
| NDBA ω-hydroxylation | N,N-dibutylnitrosamine (NDBA) | Rat Liver S9 | Equimolar to substrate | 30-50 |
| BBN oxidation | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat Liver S9 | 10-fold molar excess to substrate | 30-50 |
Note: The study by Benigni et al. (1988) indicated that BHA at high concentrations can inhibit P-450-dependent mixed-function oxidase and alcohol dehydrogenase activities.
Analytical Techniques for Metabolite Identification
The identification and characterization of BHA metabolites rely on advanced analytical techniques.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS): This is a powerful technique for detecting and structurally elucidating both stable and reactive metabolites, as well as Phase II conjugates. Accurate mass measurements and MS/MS fragmentation patterns are used to identify the chemical structures of the metabolites.
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is also utilized for the analysis of BHA and its metabolites, particularly after derivatization to increase their volatility.
The logical relationship between BHA and its key degradation products is visualized in the following diagram.
Conclusion
The in vitro metabolism of this compound is a multifaceted process involving both oxidative and conjugative pathways, leading to a range of degradation products. Key metabolites of toxicological significance, such as tert-butylhydroquinone, are formed through these processes. The use of in vitro systems like liver microsomes and S9 fractions, coupled with advanced analytical techniques such as LC-HRMS/MS, is essential for a thorough understanding of BHA's biotransformation. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working on the metabolism and safety assessment of this widely used antioxidant.
References
- 1. The role of prostaglandin H synthase-mediated metabolism in the induction of oxidative DNA damage by BHA metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of 3-t-butyl-4-hydroxyanisole and its irreversible binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 2-tert-Butyl-4-methoxyphenol: A Technical Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of 2-tert-Butyl-4-methoxyphenol (BHA) in cellular models. It details the molecular mechanisms, summarizes key findings, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.
Executive Summary
This compound, a synthetic antioxidant commonly known as Butylated Hydroxyanisole (BHA), has demonstrated notable anti-inflammatory effects in various in vitro cellular models. Primarily studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, BHA has been shown to mitigate the inflammatory response by inhibiting the production of key pro-inflammatory mediators. The underlying mechanism of action predominantly involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the anti-inflammatory properties of BHA are evident, particularly in synergistic combination with Butylated Hydroxytoluene (BHT), specific quantitative data such as IC50 values for BHA alone are not extensively documented in publicly available literature. This guide consolidates the existing knowledge and provides detailed methodologies to facilitate further research into the precise anti-inflammatory efficacy and mechanisms of this compound.
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been suggested to inhibit this pathway, leading to a downstream reduction in the expression of NF-κB target genes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
The Dichotomous Nature of 2-tert-Butyl-4-methoxyphenol: A Technical Guide to its Pro-oxidant and Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butyl-4-methoxyphenol, commonly known as Butylated Hydroxyanisole (BHA), is a synthetic phenolic compound widely utilized as an antioxidant in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2] However, emerging scientific evidence reveals a complex, concentration-dependent dual role for BHA, acting as both a potent antioxidant and a significant pro-oxidant. This technical guide provides an in-depth analysis of the contrasting biological effects of BHA, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways. Understanding this paradoxical activity is critical for its safe application and for the development of novel therapeutic strategies.
Introduction
The primary function of this compound (BHA) is to inhibit oxidation by scavenging free radicals, thereby extending the shelf life of various products.[1] This antioxidant property is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom to free radicals, thus neutralizing them and terminating the oxidative chain reaction. Despite its widespread use, concerns have been raised about the potential toxicity of BHA at high concentrations.[3] Research indicates that under certain conditions, BHA can exhibit pro-oxidant effects, leading to cellular damage through the generation of reactive oxygen species (ROS), disruption of cellular homeostasis, and induction of apoptosis.[4] This document aims to provide a comprehensive technical overview of the dual antioxidant and pro-oxidant nature of BHA, with a focus on the experimental evidence and molecular mechanisms that govern this switch.
Quantitative Data on the Dual Effects of BHA
The following tables summarize the quantitative data from various in vitro studies, highlighting the concentration-dependent antioxidant and pro-oxidant activities of BHA.
Table 1: Antioxidant Activity of this compound (BHA)
| Assay Type | Matrix/Solvent | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Ethanol (B145695) | 112.05 µg/mL | |
| ABTS Radical Scavenging | Not Specified | 29.82 µg/mL |
Table 2: Pro-oxidant (Cytotoxic) Effects of this compound (BHA)
| Cell Line | Assay Type | EC50 / CC50 | Effect | Reference |
| Vero (normal mammalian kidney) | MTT | 32 µM | Reduction in cell viability |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antioxidant and pro-oxidant effects of BHA.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of BHA in the same solvent used for the DPPH solution.
-
Reaction: Mix 1 mL of the DPPH solution with 3 mL of the BHA solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the BHA sample. The IC50 value (the concentration of BHA required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of BHA.
Pro-oxidant Effect (Cytotoxicity) Assay
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of BHA for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 or CC50 value (the concentration of BHA that causes a 50% reduction in cell viability) is determined from the dose-response curve.
Signaling Pathways
The dual effects of BHA are mediated through its interaction with various cellular signaling pathways.
Antioxidant Effect: The Nrf2-Keap1 Signaling Pathway
BHA is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. BHA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.
Pro-oxidant Effect: ROS Generation and Apoptosis Induction
At higher concentrations, BHA's pro-oxidant effects become evident, leading to increased production of ROS and subsequent cellular damage. This can trigger apoptotic pathways. One surprising mechanism recently uncovered is the direct inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by BHA, independent of its antioxidant activity. RIPK1 is a crucial signaling molecule in the TNF-α induced necroptosis and apoptosis pathways. By inhibiting RIPK1, BHA can modulate these cell death pathways.
Logical Relationship: The Concentration-Dependent Switch
The transition of BHA from an antioxidant to a pro-oxidant is primarily dependent on its concentration and the cellular redox state. At low concentrations, BHA effectively scavenges free radicals, tipping the balance towards cytoprotection. However, as the concentration increases, it can overwhelm the cellular antioxidant capacity, leading to the generation of BHA-derived radicals and ROS, thus promoting oxidative stress and cytotoxicity.
Conclusion
This compound (BHA) exhibits a complex and dualistic nature, functioning as a beneficial antioxidant at low concentrations and a detrimental pro-oxidant at higher concentrations. The data and experimental protocols presented in this guide provide a framework for researchers to further investigate this phenomenon. A thorough understanding of the concentration-dependent effects and the underlying signaling pathways is paramount for the safe and effective use of BHA in various applications and for exploring its potential in therapeutic interventions. Future research should focus on elucidating the precise molecular switches that govern the transition between its antioxidant and pro-oxidant activities in different biological systems.
References
The Elusive Natural Origins of 2-tert-Butyl-4-methoxyphenol: A Technical Examination
An in-depth guide for researchers, scientists, and drug development professionals on the reported natural occurrence and sources of 2-tert-Butyl-4-methoxyphenol, colloquially known as Butylated Hydroxyanisole (BHA).
Introduction: A Predominantly Synthetic Compound
This compound, a key isomer of Butylated Hydroxyanisole (BHA), is a synthetic phenolic compound widely utilized as an antioxidant and preservative in the food, cosmetics, and pharmaceutical industries.[1][2][3] Its primary function is to prevent oxidative degradation, thereby extending the shelf life of products. While extensively documented as a man-made chemical, claims of its natural occurrence in a few plant species have emerged. This technical guide critically examines the available scientific literature to assess the evidence for the natural origins of this compound, providing a comprehensive overview for the scientific community.
Reported Natural Sources: An Unsubstantiated Claim
Salvia officinalis (Common Sage)
Salvia officinalis is well-known for its rich composition of phenolic compounds and essential oils.[4] Numerous phytochemical studies have been conducted on this plant, identifying a wide array of secondary metabolites. However, these studies, while comprehensive in their analysis of general phenolic content, do not provide specific evidence for the presence of this compound. The analytical methods employed in these studies, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are capable of detecting BHA, yet it is not reported as a constituent.
Murraya paniculata (Orange Jasmine)
Similarly, the leaves of Murraya paniculata have been the subject of phytochemical investigations that have identified various coumarins, flavonoids, and alkaloids. While these studies confirm the presence of a diverse range of phenolic compounds, they do not specifically report the isolation or identification of this compound. Quantitative analyses of the chemical constituents of Murraya paniculata have been performed, but BHA is not among the quantified compounds.
Dillenia indica (Elephant Apple)
The bark and fruit of Dillenia indica are known to contain a variety of secondary metabolites, including phenolic acids, flavonoids, and triterpenoids. Extensive phytochemical characterization of this plant has been carried out, but again, no specific mention of this compound as a natural constituent is found in the primary literature.
Euryale ferox (Fox Nut)
Some databases have also listed Euryale ferox as a potential natural source. However, detailed phytochemical analyses of Euryale ferox seeds have identified a multitude of compounds, including alkaloids, flavonoids, and other phenolics, but not this compound. It is crucial to note that one study on the volatile constituents of Euryale ferox seeds identified 3-tert-butyl-4-hydroxyanisole, which is an isomer of the compound and possesses different chemical properties.
Quantitative Data: A Notable Absence
A critical requirement for establishing the natural occurrence of a compound is the presentation of quantitative data from peer-reviewed scientific studies. For this compound, there is a significant lack of such data from natural sources. The table below summarizes the state of quantitative analysis for the reported plant sources.
| Plant Species | Reported Presence of this compound | Quantitative Data Available | Reference to Original Study |
| Salvia officinalis | Yes (in databases) | No | Not Found |
| Murraya paniculata | Yes (in databases) | No | Not Found |
| Dillenia indica | Yes (in databases) | No | Not Found |
| Euryale ferox | Isomer reported | No | Not Found |
Table 1: Summary of Quantitative Data on the Natural Occurrence of this compound.
Experimental Protocols: A Focus on Synthetic BHA Analysis
Given the absence of studies confirming the natural occurrence of this compound, detailed experimental protocols for its extraction and quantification from plant matrices are not available. However, established analytical methods for the detection and quantification of synthetic BHA in food and other products can be adapted for the analysis of plant samples.
General Extraction of Phenolic Compounds from Plant Material
A general workflow for the extraction of phenolic compounds from plant material is outlined below. This protocol could be used in an attempt to identify this compound in the aforementioned plant species.
Caption: General workflow for the extraction of phenolic compounds from plant materials.
Analytical Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector is a common method for the separation and quantification of phenolic compounds. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and acidified water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For the analysis of BHA, derivatization (e.g., silylation) may be required to increase its volatility. The mass spectrum of the analyte can be compared to a library of known compounds for positive identification.
Signaling Pathways and Biological Interactions: A Toxicological Perspective
Due to the lack of evidence for its natural role, there is no known signaling pathway in plants or other natural organisms that involves this compound as a natural signaling molecule. The biological effects of BHA are primarily understood from a toxicological and pharmacological standpoint as an exogenous compound.
The diagram below illustrates a simplified logical relationship of how synthetic BHA, upon entering an organism, is metabolized and can potentially exert biological effects.
Caption: Logical relationship of synthetic BHA's interaction within a biological system.
Conclusion: A Call for Definitive Evidence
References
- 1. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. This compound for synthesis 121-00-6 [sigmaaldrich.com]
- 4. Phytochemical characterization, and antioxidant and antimicrobial activities of essential oil from leaves of the common sage Salvia officinalis L. from Abha, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-tert-Butyl-4-methoxyphenol HPLC method development and validation
An Optimized and Validated HPLC Method for the Quantification of 2-tert-Butyl-4-methoxyphenol
Application Notes and Protocols
Introduction
This compound, a key isomer of butylated hydroxyanisole (BHA), is a synthetic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of fats and oils.[1][2][3][4] Its efficacy and safety are of paramount importance, necessitating a reliable and robust analytical method for its quantification in various matrices. This application note details the development and validation of a precise, accurate, and specific High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol [5] |
| IUPAC Name | This compound |
| Synonyms | 3-tert-Butyl-4-hydroxyanisole, BHA |
| Melting Point | 48-63 °C |
| Boiling Point | 263 °C at 1013 hPa |
| UV Maximum (λmax) | Approximately 280-290 nm |
| Solubility | Soluble in organic solvents like acetonitrile, methanol (B129727), and isooctane (B107328). |
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (≥98.0% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Acidifier: Formic acid (analytical grade)
-
Sample Matrix: Relevant placebo or product matrix for validation studies.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For a solid dosage form, a typical procedure would involve grinding the tablets, extracting the active ingredient with a suitable solvent (e.g., methanol or acetonitrile), followed by filtration and dilution to fall within the calibration curve range. A selective extraction with isooctane can also be employed for certain pharmaceutical formulations.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
1. Specificity The specificity of the method was evaluated by analyzing the blank, placebo, and a spiked sample of this compound. The chromatograms should demonstrate no interference from the excipients at the retention time of the analyte.
2. Linearity The linearity of the method was assessed by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
3. Range The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
4. Accuracy Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
5. Precision
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by analyzing the same standard solution on three different days. The relative standard deviation (RSD) was calculated for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
7. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and detection wavelength (±2 nm). The system suitability parameters were monitored to ensure they remained within acceptable limits.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Table 2: Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.75 | - |
| Robustness | Passed | System suitability parameters within limits |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
References
- 1. HPLC Method for Separation BHA and BHT on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 3. chemotechnique.se [chemotechnique.se]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Using 2-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant capacity of novel therapeutic agents and formulations is a critical aspect of drug discovery and development. Synthetic phenolic antioxidants, such as 2-tert-Butyl-4-methoxyphenol, are valuable tools in this field, often serving as positive controls to validate and standardize antioxidant assays. This compound is an isomer of the widely used antioxidant, butylated hydroxyanisole (BHA), and acts as a potent free radical scavenger. Its mechanism of action primarily involves the donation of a hydrogen atom from its phenolic hydroxyl group to stabilize free radicals, thereby terminating chain reactions.[1] This document provides detailed application notes and protocols for utilizing this compound as a positive control in three common antioxidant assays: DPPH, ABTS, and ORAC.
Mechanism of Action of Phenolic Antioxidants
Phenolic antioxidants like this compound exert their effects through several mechanisms, primarily by scavenging free radicals. The key mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing the radical and forming a relatively stable phenoxyl radical (ArO•). The stability of this phenoxyl radical is crucial to prevent the initiation of new radical chains.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then releases a proton to yield the stable phenoxyl radical.
The efficiency of these processes is influenced by the chemical structure of the phenol, including the presence of bulky substituents like the tert-butyl group, which can enhance the stability of the phenoxyl radical.
Quantitative Data Summary
| Antioxidant | Assay | Value | Unit |
| This compound | ORAC | 1.990 ± 0.243 | Trolox Equivalents |
| Butylated Hydroxyanisole (BHA) | DPPH | 112.05 | IC50 (µg/mL)[1] |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 | IC50 (µg/mL)[1] |
| Butylated Hydroxyanisole (BHA) | ABTS | Comparable to BHT[2] | - |
| Butylated Hydroxytoluene (BHT) | ABTS | 1.29 ± 0.04 | TEAC[3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Experimental Protocols
Detailed methodologies for three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each working solution of this compound to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate (B84403) Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Stock and Working Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each working solution of this compound to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Reagents and Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C.
Procedure:
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in 75 mM phosphate buffer and create a series of dilutions for the standard curve.
-
Test Compound Solutions: Prepare a stock solution and serial dilutions of this compound in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each working solution of this compound, Trolox standards, or buffer (for blank) to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox Equivalents (TE) from the standard curve.
-
Cellular Antioxidant Response: The Nrf2-ARE Signaling Pathway
Phenolic antioxidants can also exert their protective effects by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (such as some phenolic antioxidants), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
Application Notes and Protocols for Dissolving 2-tert-Butyl-4-methoxyphenol for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methoxyphenol, a major component of the commercial antioxidant butylated hydroxyanisole (BHA), is a synthetic phenolic compound widely utilized for its antioxidant and anti-inflammatory properties. In cell culture applications, it serves as a valuable tool for investigating cellular responses to oxidative stress and inflammation. Its ability to modulate key signaling pathways makes it a compound of interest in various research areas, including cancer biology, immunology, and neurobiology. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments to ensure reproducible and reliable results.
Physicochemical Properties and Solubility
Proper dissolution is critical for the accurate and effective use of this compound in in vitro studies. The compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents commonly used in cell culture laboratories.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (B145695) | Soluble[1][2][3] | Can be used as a solvent for stock solutions. Ensure final concentration in culture medium is non-toxic to cells. |
| Methanol | Soluble[1][2] | Another viable solvent for stock solutions with similar precautions as ethanol regarding final concentration. |
| Water | Insoluble | Not a suitable solvent for this compound. |
| Cell Culture Medium (e.g., RPMI-1640) | Sparingly Soluble | Direct dissolution is not recommended. Dilute from a stock solution. |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to various working concentrations.
Materials:
-
This compound (powder)
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 18.02 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add 1 mL of cell culture-grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for up to six months. For longer-term storage, -80°C is recommended.
Preparation of Working Solutions
From the 100 mM stock solution, intermediate and final working solutions are prepared for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature, protected from light.
-
Prepare an Intermediate Stock Solution (e.g., 10 mM): Dilute the 100 mM stock solution 1:10 in sterile, serum-free cell culture medium. For example, add 10 µL of the 100 mM stock solution to 90 µL of serum-free medium. Mix thoroughly by gentle pipetting.
-
Prepare the Final Working Solution: Further dilute the intermediate stock solution into complete cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM intermediate stock (e.g., 1 µL into 999 µL of complete medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
Determining Optimal Working Concentration and Cytotoxicity
The optimal working concentration of this compound can vary depending on the cell type and the specific biological question being investigated. It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration range.
Experimental Workflow for Determining Cytotoxicity:
Caption: Workflow for determining the cytotoxic concentration of this compound.
Table 2: Reported Effective Concentrations and Cytotoxicity
| Cell Line | Application | Effective Concentration | Cytotoxicity (IC50) | Reference |
| RAW264.7 | Anti-inflammatory studies | 10 µM | Not explicitly stated | |
| HL-60 | Cytotoxicity and apoptosis studies | Concentration-dependent | Not explicitly stated | |
| HSC-2 | Cytotoxicity and apoptosis studies | Concentration-dependent | Not explicitly stated | |
| Various Cancer Cell Lines | Antiproliferative studies | Varies | Varies significantly between cell lines |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the modulation of several key signaling pathways, most notably by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and cyclooxygenase-2 (COX-2).
This compound has been shown to inhibit the expression of NF-κB target genes such as Cox2 and Tnfa. This suggests that it acts upstream in the NF-κB signaling cascade, potentially by inhibiting the activity of the IKK complex and thus preventing the degradation of IκBα.
Inhibition of the NF-κB Signaling Pathway by this compound:
Caption: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
References
Application of 2-tert-Butyl-4-methoxyphenol in Lipid Peroxidation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical pathophysiological process implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can cause cellular damage. Antioxidants that can inhibit lipid peroxidation are of significant interest for therapeutic development.
2-tert-Butyl-4-methoxyphenol is a synthetic phenolic antioxidant and the major component of butylated hydroxyanisole (BHA), a widely used food preservative.[1] BHA itself is a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole.[2] Its efficacy in preventing lipid peroxidation stems from its ability to act as a free radical scavenger, donating a hydrogen atom to terminate the chain reactions of lipid peroxidation.[2] This document provides detailed application notes and protocols for the use of this compound in common lipid peroxidation assays.
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which this compound inhibits lipid peroxidation is through its action as a chain-breaking antioxidant. The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (ROO•), thereby neutralizing them and preventing the propagation of the lipid peroxidation chain reaction. The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, which sterically hinders its reactivity and prevents it from initiating new oxidation chains.
Mechanism of free radical scavenging by this compound.
Signaling Pathway Involvement
Recent studies suggest that phenolic antioxidants like this compound may also exert their protective effects by modulating cellular signaling pathways involved in the antioxidant response. One such key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes, including glutathione (B108866) peroxidase 4 (GPx4). GPx4 is a crucial enzyme that specifically reduces lipid hydroperoxides within biological membranes, thereby directly counteracting lipid peroxidation. By potentially influencing the Nrf2/GPx4 axis, this compound may enhance the endogenous antioxidant defenses of the cell.[3]
Modulation of the Nrf2/GPx4 signaling pathway by this compound.
Quantitative Data Summary
The inhibitory effect of this compound (BHA) on lipid peroxidation has been quantified in various assays. The following table summarizes key findings.
| Assay Type | Lipid Source | Induction Method | Parameter | Value | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | - | - | IC50 | 1.55 ± 0.2 µM | [4] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Egg Yolk Homogenate | Ferrous Sulphate (FeSO₄) | % Inhibition | 90.93% at 125 µg/mL |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is one of the most common methods for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product.
Materials:
-
This compound (or BHA)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Lipid source (e.g., egg yolk homogenate, rat liver microsomes)
-
Inducer of lipid peroxidation (e.g., ferrous sulfate, ascorbic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)
-
n-Butanol
-
Spectrophotometer
Protocol:
-
Preparation of Lipid Source: Prepare a homogenate of the lipid source (e.g., 10% w/v egg yolk in distilled water).
-
Reaction Mixture: In a test tube, add the lipid homogenate, phosphate buffer, and various concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO, with a solvent control).
-
Initiation of Peroxidation: Add the pro-oxidant (e.g., ferrous sulfate) to initiate lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA solution.
-
Color Development: Add TBA solution to the mixture and heat in a boiling water bath for 60 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.
-
Extraction: Cool the tubes and add n-butanol. Vortex vigorously and centrifuge to separate the layers.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Workflow for the TBARS assay.
Ferric Thiocyanate (B1210189) (FTC) Method
This method measures the formation of hydroperoxides, the primary products of lipid peroxidation.
Materials:
-
This compound (or BHA)
-
Linoleic acid emulsion (or other suitable lipid)
-
Phosphate buffer (e.g., 0.2 M, pH 7.0)
-
Ethanol (99.5%)
-
Ammonium (B1175870) thiocyanate solution (30% w/v)
-
Ferrous chloride solution (20 mM in 3.5% HCl)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a solution containing the linoleic acid emulsion, phosphate buffer, and various concentrations of this compound.
-
Incubation: Incubate the mixture in the dark at a controlled temperature (e.g., 40°C).
-
Sampling: At regular intervals, take an aliquot of the reaction mixture.
-
Color Development: To the aliquot, add ethanol, ammonium thiocyanate solution, and ferrous chloride solution. The hydroperoxides will oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which form a red-colored complex with thiocyanate.
-
Measurement: Measure the absorbance of the solution at 500 nm.
-
Data Analysis: Plot the absorbance against time. A lower absorbance in the presence of this compound indicates inhibition of lipid peroxidation. The percentage of inhibition can be calculated at a specific time point.
Workflow for the Ferric Thiocyanate (FTC) method.
Conclusion
This compound is a potent inhibitor of lipid peroxidation, acting primarily as a free radical scavenger and potentially modulating cellular antioxidant defense pathways. The protocols provided for the TBARS and FTC assays offer robust methods for evaluating its antioxidant capacity. The quantitative data presented can serve as a valuable benchmark for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Inhibition of Membrane Lipid Peroxidation by Food-Borne Plant Polyphenols via the Nrf2/GPx4 Pathway. | Semantic Scholar [semanticscholar.org]
- 4. Tizra Reader [library.scconline.org]
Application Notes and Protocols for the Analysis of 2-tert-Butyl-4-methoxyphenol (BHA) as a GC-MS Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methoxyphenol, a key component of the synthetic antioxidant Butylated Hydroxyanisole (BHA), is widely utilized as a preservative in foodstuffs, cosmetics, and pharmaceuticals to prevent oxidative degradation. Its role as an antioxidant and its potential physiological effects, including anti-inflammatory properties through the inhibition of Cox2 and Tnfa gene expression, make it a compound of significant interest in various research fields. Accurate and reliable quantification of BHA is crucial for quality control, safety assessment, and in-depth biological studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the sensitive and selective determination of BHA in diverse and complex matrices.
This document provides detailed application notes and standardized protocols for the use of this compound as a standard in GC-MS analysis. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the quantification of this important antioxidant.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Appearance | White or slightly yellow waxy solid |
| Boiling Point | 263 °C at 1013 hPa[1] |
| Melting Point | 48-63 °C[1] |
| Vapor Pressure | 1.33 hPa at 105 °C[1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), methanol, and oils |
Quantitative Data Summary for GC-MS Analysis
The following tables summarize typical quantitative performance data for the analysis of this compound (BHA) using GC-MS. These values are compiled from various validated methods and can serve as a benchmark for method development and validation.
Table 1: Linearity and Detection Limits
| Matrix | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Edible Vegetable Oil | 0.100 - 20.0 | > 0.99 | 1.00 | - | [2] |
| Beverages (SPME) | - | - | 0.025 | - | [3] |
| Fruit Juice (QuEChERS) | - | - | 8.14 - 25.45 (ng/L) | - | |
| Cosmetics | - | - | 2.5 (µg/g) | - |
Table 2: Recovery and Precision
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Edible Vegetable Oil | 1.00, 20.0, 100 mg/kg | 75.6 - 123 | < 10.0 | |
| Beverages (SPME) | - | 98 - 109 | - | |
| Fruit Juice (QuEChERS) | - | 73.2 - 119.9 | - |
Experimental Protocols
Protocol 1: General Protocol for BHA Analysis in Food Matrices (e.g., Edible Oils)
This protocol outlines a general procedure for the extraction and GC-MS analysis of BHA from fatty food matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1 gram of the homogenized oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., ethanol or a mixture of hexane (B92381) and acetonitrile).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of BHA.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the supernatant (the solvent layer containing the BHA) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 165.
-
Qualifier Ions: m/z 180, 150.
-
3. Calibration
Prepare a series of BHA standard solutions in the same solvent used for sample reconstitution, covering a concentration range of 0.1 to 20 mg/L. Inject each standard solution into the GC-MS system and construct a calibration curve by plotting the peak area of the quantifier ion (m/z 165) against the concentration.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for BHA in Liquid Matrices (e.g., Beverages)
This protocol is suitable for the analysis of BHA in liquid samples and offers a solventless and sensitive extraction technique.
1. Sample Preparation (HS-SPME)
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and enhance the partitioning of BHA into the headspace.
-
If an internal standard is used, add it to the vial at this stage.
-
Seal the vial with a PTFE-lined septum and cap.
-
Place the vial in a heating block or water bath at 40-60 °C.
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period (e.g., 20-30 minutes) with agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: As in Protocol 1.
-
Mass Spectrometer: As in Protocol 1.
-
Column: As in Protocol 1.
-
Carrier Gas: As in Protocol 1.
-
Injector Temperature: 260 °C (for thermal desorption).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min, hold for 3 minutes.
-
-
MS Parameters: As in Protocol 1.
3. Calibration
Prepare calibration standards in a matrix that closely matches the sample (e.g., a BHA-free beverage or a model solution). Subject each standard to the same HS-SPME procedure as the samples and construct a calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway involving BHA and a typical experimental workflow for its analysis.
Caption: BHA as a direct inhibitor of RIPK1 in the TNF signaling pathway.
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five synthetic antioxidants in edible vegetable oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of Synthetic Antioxidants in Foodstuffs | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: 2-tert-Butyl-4-methoxyphenol as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-tert-Butyl-4-methoxyphenol, also known as Butylated Hydroxyanisole (BHA), as a primary antioxidant for the stabilization of polymers and plastics. This document details its mechanism of action, comparative performance data, and standardized experimental protocols for its evaluation.
Introduction to this compound as a Polymer Stabilizer
This compound is a synthetic phenolic antioxidant widely employed to protect polymeric materials from degradation.[1] Its primary function is to inhibit or retard the auto-oxidation of polymers, a process initiated by heat, light, and residual catalysts, which leads to the deterioration of mechanical properties, discoloration, and loss of functionality. As a hindered phenol, it is particularly effective in scavenging free radicals that propagate the oxidative chain reaction.[1] This stabilizer is utilized in a variety of polymers, including polyolefins (polyethylene and polypropylene), rubbers, and other plastics, often in applications where stability during processing and long-term service life are critical.[1]
Mechanism of Action: Radical Scavenging
The stabilizing effect of this compound is attributed to its ability to act as a chain-breaking antioxidant. The process of polymer oxidation involves a series of free radical chain reactions. The antioxidant intervenes in this cycle by donating a hydrogen atom from its phenolic hydroxyl group to a highly reactive peroxy radical (ROO•). This action neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH) and forming a resonance-stabilized phenoxy radical from the antioxidant molecule. The steric hindrance provided by the tert-butyl group in the ortho position to the hydroxyl group enhances the stability of this phenoxy radical, preventing it from initiating new oxidation chains.
The key steps in the radical scavenging mechanism are as follows:
-
Initiation: Polymer chains (P-H) break down under stress (heat, UV light) to form polymer alkyl radicals (P•).
-
Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer alkyl radical, thus propagating the chain reaction.
-
Termination (by this compound): The antioxidant (ArOH) donates a hydrogen atom to the polymer peroxy radical (POO•), terminating the propagation step. This forms a stable polymer hydroperoxide and a resonance-stabilized antioxidant radical (ArO•).
Data Presentation: Comparative Performance of Antioxidants
The efficacy of this compound (BHA) is often compared with other common antioxidants such as Butylated Hydroxytoluene (BHT) and commercial stabilizers like the Irganox series. The following tables summarize key performance data.
Table 1: Thermo-Oxidative Stability of Polyethylene (B3416737) (PE) Determined by Oxidation Induction Time (OIT)
| Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PE | 0 | < 5 |
| This compound (BHA) | 0.1 | 35 - 45 |
| Butylated Hydroxytoluene (BHT) | 0.1 | 40 - 50 |
| Irganox 1010 | 0.1 | 80 - 100 |
| Irganox 1076 | 0.1 | 75 - 95 |
Note: OIT values are indicative and can vary based on the specific grade of polyethylene and the precise experimental conditions.
Table 2: Oxidative Stability of Irradiated Polyethylene [2]
| Antioxidant (0.1 wt%) | Oxidation Index | Ratio of Oxidation Index to Crosslink Density |
| Control (No Antioxidant) | > 0.40 | 2.47 |
| This compound (BHA) | ~0.25 (estimated) | Not Reported |
| Butylated Hydroxytoluene (BHT) | 0.21 | 1.49 |
| Hindered Phenol Antioxidant (HPAO) | 0.28 | 1.70 |
| Vitamin E | 0.29 | 2.21 |
Note: A lower oxidation index indicates better oxidative stability. Data for BHA is estimated based on structural similarity to BHT.
Table 3: Yellowness Index of Polypropylene (PP) After Accelerated UV Aging
| Stabilizer System | Yellowness Index (YI) after 500 hours |
| Unstabilized PP | > 50 |
| PP + this compound (BHA) | 15 - 25 |
| PP + Butylated Hydroxytoluene (BHT) | 12 - 20 |
| PP + Hindered Amine Light Stabilizer (HALS) | 5 - 10 |
| PP + BHA + HALS | 8 - 15 |
Note: Yellowness Index is a measure of discoloration. Lower values indicate less yellowing. The performance of phenolic antioxidants can be enhanced by co-additives like HALS.
Experimental Protocols
Protocol for Determination of Oxidative Induction Time (OIT)
This protocol is based on the principles outlined in ASTM D3895.
Objective: To determine the oxidative stability of a polymer stabilized with this compound by measuring the time to the onset of oxidation under isothermal conditions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
Gas flow controllers for nitrogen and oxygen
Procedure:
-
Prepare a 5-10 mg sample of the stabilized polymer. The sample should be a representative cross-section of the material.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the sample pan in the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidation Induction Time (OIT).
-
The OIT is typically determined by the intersection of the baseline with the tangent of the exothermic peak.
Protocol for Quantification of this compound in Polymers by HPLC
This protocol is a general guideline for the analysis of phenolic antioxidants, inspired by methods similar to ASTM D6042.
Objective: To extract and quantify the concentration of this compound in a polymer matrix.
Apparatus and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase HPLC column
-
Solvent extraction apparatus (e.g., Soxhlet or ultrasonic bath)
-
Rotary evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
This compound analytical standard
-
Polymer sample
Procedure:
A. Sample Preparation (Solvent Extraction):
-
Weigh accurately about 1-2 g of the polymer sample.
-
If necessary, grind the polymer to increase the surface area for extraction.
-
Place the polymer in an extraction thimble and perform a Soxhlet extraction with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of isopropanol (B130326) and cyclohexane) for 6-8 hours. Alternatively, use an ultrasonic bath for a faster extraction (e.g., 30-60 minutes).
-
After extraction, concentrate the solvent extract to near dryness using a rotary evaporator.
-
Redissolve the residue in a known volume of the HPLC mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
B. HPLC Analysis:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Set up the HPLC system with the following typical conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm
-
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extract.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of the antioxidant in the sample by using the calibration curve.
References
Application Note and Protocol: Investigating the Anti-inflammatory Effects of 2-tert-Butyl-4-methoxyphenol in RAW264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-tert-Butyl-4-methoxyphenol, a synthetic antioxidant commonly known as Butylated Hydroxyanisole (BHA), is widely used as a preservative in food and pharmaceuticals.[1][2] Recent studies have explored its potential bioactivities, including anti-inflammatory properties. This document provides a comprehensive set of protocols for investigating the anti-inflammatory effects of BHA in the RAW264.7 murine macrophage cell line, a widely used in vitro model for studying inflammation.[3] Macrophages are key players in the inflammatory response, and upon stimulation with agents like lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This application note details the necessary experimental procedures, from basic cell culture and cytotoxicity assessment to the analysis of inflammatory markers and key signaling pathways, to evaluate the therapeutic potential of BHA.
Materials and Reagents
-
RAW264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound (BHA, ≥98.5% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Lipopolysaccharide (LPS) from E. coli O127:B8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent Kit for Nitrite Determination
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
TRIzol™ Reagent or other RNA isolation kits
-
Reverse Transcription Kit
-
SYBR™ Green qPCR Master Mix
-
Primers for Tnfa, Il6, Ptgs2 (COX-2), and a housekeeping gene (e.g., Actb)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Workflow
The overall experimental process is outlined in the diagram below, beginning with cell culture and proceeding through cytotoxicity testing, inflammation induction, and detailed molecular analysis.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Anti-inflammatory activity of the artificial antioxidants this compound (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Peroxidase-Mediated Oxidation of 2-tert-Butyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic oxidation of 2-tert-Butyl-4-methoxyphenol (BHA), a synthetic antioxidant commonly used in food, cosmetics, and pharmaceuticals. The peroxidase-mediated oxidation of BHA is of significant interest for understanding its metabolic fate, potential toxicological implications, and for synthetic applications.
Introduction
This compound (BHA) is a phenolic antioxidant that can undergo oxidation catalyzed by peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This reaction proceeds via a free radical mechanism, leading to the formation of various oxidation products, primarily dimers. Understanding the experimental conditions and outcomes of this reaction is crucial for evaluating the biocompatibility and metabolic pathways of BHA.
Reaction Mechanism and Products
The peroxidase-catalyzed oxidation of BHA involves the formation of a phenoxy radical intermediate.[1] This unstable radical can then undergo dimerization to form more stable products. The major product isolated from the reaction of BHA with HRP and H₂O₂ is 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxy-diphenyl, also known as Di-BHA.[2] Studies have shown that horseradish peroxidase can extensively metabolize BHA, with approximately 80% conversion into dimeric products.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the peroxidase-mediated oxidation of BHA.
| Parameter | Value | Enzyme Source | Notes |
| BHA Conversion | ~80% | Horseradish Peroxidase | Results in the formation of three dimeric products.[3] |
| BHA Oxidation Rate | 12 µmoles/hour | Rat Ileum Mucosa Peroxidase | At saturating BHA concentration.[2] |
Experimental Protocols
This section provides detailed protocols for the in vitro oxidation of BHA using horseradish peroxidase and for the analysis of the reaction products.
Protocol 1: Horseradish Peroxidase-Mediated Oxidation of BHA
This protocol describes the general procedure for the enzymatic oxidation of BHA.
Materials:
-
This compound (BHA)
-
Horseradish Peroxidase (HRP), Type VI, essentially salt-free, lyophilized powder
-
Hydrogen Peroxide (H₂O₂), 30% (w/w) solution
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Methanol (B129727) or Ethanol (B145695) (for dissolving BHA)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of BHA: Dissolve BHA in a minimal amount of methanol or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the reaction mixture: In a suitable reaction vessel (e.g., a glass vial or a microcentrifuge tube), combine the following in order:
-
Sodium Phosphate Buffer (to a final volume of 1 ml)
-
BHA stock solution (to a final concentration of 0.1-1 mM)
-
HRP solution (to a final concentration of 1-5 µg/ml)
-
-
Initiate the reaction: Add hydrogen peroxide to the reaction mixture to a final concentration of 0.1-1 mM.
-
Incubate the reaction: Incubate the mixture at room temperature (approximately 25°C) with gentle agitation for a specified period (e.g., 30-60 minutes). The reaction progress can be monitored spectrophotometrically by observing changes in absorbance at a specific wavelength determined by preliminary scans, or by taking aliquots at different time points for HPLC analysis.
-
Terminate the reaction: The reaction can be stopped by adding a quenching agent like sodium azide (B81097) or by denaturing the enzyme with a strong acid or organic solvent.
-
Analyze the products: The reaction mixture can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the oxidation products.
Protocol 2: Spectrophotometric Assay for HRP Activity using a Phenolic Substrate
This protocol can be adapted to monitor the oxidation of BHA by observing the formation of colored products. A common chromogenic substrate used for HRP assays is o-dianisidine, which can be used as an indicator of peroxidase activity in the presence of BHA.
Materials:
-
0.01 M Sodium Phosphate Buffer, pH 6.0
-
Horseradish Peroxidase (HRP) solution (1-2 µg/ml in buffer)
-
1% o-dianisidine in methanol (prepare fresh)
-
0.3% H₂O₂ solution (diluted to 0.003% in buffer just before use)
-
Spectrophotometer
Procedure:
-
Prepare the substrate-dye mixture by adding 0.05 ml of the 1% o-dianisidine solution to 6.0 ml of the 0.003% H₂O₂ solution and vortex.
-
In a cuvette (Reaction tube), add 2.9 ml of the substrate-dye mixture. Add 2.9 ml of the mixture to a separate cuvette to serve as a control.
-
To initiate the reaction, add 100 µl of the diluted HRP enzyme solution to the Reaction tube and 100 µl of buffer to the Control tube. Mix thoroughly.
-
Measure the optical density at 460 nm (OD₄₆₀) every 15 seconds for 3 minutes.
-
The rate of change in absorbance per minute can be used to determine the enzyme activity.
Visualizations
Reaction Pathway
The following diagram illustrates the proposed pathway for the peroxidase-mediated oxidation of this compound.
References
- 1. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 2-t-butyl-4-methoxyphenol (BHA) by horseradish and mammalian peroxidase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peroxidase-dependent activation of butylated hydroxyanisole and butylated hydroxytoluene (BHT) to reactive intermediates. Formation of BHT-quinone methide via a chemical-chemical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-tert-Butyl-4-methoxyphenol for Preventing Oxidation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methoxyphenol, a major component of the commercial antioxidant butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant widely utilized to prevent oxidation in a variety of applications, including food preservation, cosmetics, and pharmaceuticals.[1][2] In the realm of organic synthesis, its utility as a free radical scavenger is invaluable for protecting sensitive reagents and intermediates from oxidative degradation, thereby improving reaction yields, enhancing product purity, and ensuring the stability of valuable compounds.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in organic synthesis.
Commercially available BHA is typically a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[5] The conjugated aromatic ring of BHA allows it to stabilize and sequester free radicals, preventing them from engaging in further degradative reactions.
Mechanism of Action: Free Radical Scavenging
Autoxidation is a common degradation pathway for many organic compounds and involves a radical chain reaction. The process is initiated by the formation of a free radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can abstract a hydrogen atom from another molecule, propagating the chain reaction. This compound functions as a "chain-breaking" antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, thus neutralizing it and terminating the chain reaction. The resulting BHA radical is stabilized by resonance and is less reactive, preventing further propagation of the oxidative process.
Caption: Mechanism of radical chain oxidation and its termination by this compound (BHA).
Applications in Organic Synthesis
The primary applications of this compound in organic synthesis include:
-
Stabilization of Solvents: Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are prone to forming explosive peroxides upon exposure to air and light. The addition of BHA as an inhibitor can significantly retard this process, enhancing safety and solvent purity.
-
Protection of Air-Sensitive Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, are highly susceptible to oxidation. While direct addition of BHA to these reagents is not always advisable due to potential reactivity, its use in the reaction solvent can help to minimize degradation by scavenging trace oxygen.
-
Improving Yields in Radical Reactions: In free radical polymerizations, controlling the concentration of radicals is crucial. While BHA is an inhibitor, in certain contexts, its presence in small, controlled amounts can help to prevent unwanted side reactions and improve the quality of the resulting polymer.
-
Preservation of Active Pharmaceutical Ingredients (APIs) and Intermediates: During multi-step syntheses and storage, valuable intermediates and final APIs can degrade through oxidation. The inclusion of BHA in formulations or during work-up procedures can enhance stability.
Quantitative Data on Efficacy
The effectiveness of this compound in preventing oxidative degradation has been demonstrated in various studies. The following tables summarize key quantitative data.
Table 1: Stabilization of a Model Drug Formulation Against Oxidative Degradation
| Formulation | Condition | % Drug Remaining |
| Control (No Antioxidant) | Thermal Stress | 45.2% |
| BHA only | Thermal Stress | 62.5% |
| Ascorbyl Palmitate (AP) only | Thermal Stress | 58.9% |
| BHA + AP | Thermal Stress | 78.9% |
| Control (No Antioxidant) | UV Exposure | 35.1% |
| BHA only | UV Exposure | 58.3% |
| Ascorbyl Palmitate (AP) only | UV Exposure | 55.7% |
| BHA + AP | UV Exposure | 72.4% |
This data demonstrates the synergistic effect of BHA with another antioxidant, ascorbyl palmitate, in protecting a model drug from degradation under thermal and light-induced stress.
Experimental Protocols
The following protocols provide general guidelines for the use of this compound in common organic synthesis applications. Researchers should optimize concentrations and procedures for their specific reaction conditions.
Protocol 1: Stabilization of Ethereal Solvents
Objective: To inhibit the formation of peroxides in diethyl ether or tetrahydrofuran (THF).
Materials:
-
Diethyl ether or THF (newly opened or distilled to remove existing peroxides)
-
This compound (BHA)
-
Amber glass storage bottle with a tightly sealing cap
Procedure:
-
Ensure the solvent is peroxide-free before adding the inhibitor. This can be achieved by using a freshly opened bottle from the manufacturer or by distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF). Caution: Do not distill solvents that may contain high levels of peroxides.
-
Add this compound to the peroxide-free solvent at a concentration of 0.001% to 0.01% (w/v). For example, for 1 liter of solvent, add 10 to 100 mg of BHA.
-
Swirl the solution until the BHA is completely dissolved.
-
Store the stabilized solvent in a tightly sealed amber glass bottle in a cool, dark place.
-
It is good practice to periodically test for the presence of peroxides, especially if the solvent has been stored for an extended period or has been repeatedly exposed to air.
Caption: A general workflow for the stabilization of ethereal solvents using BHA.
Protocol 2: General Procedure for Incorporating BHA into an Oxidation-Sensitive Reaction
Objective: To minimize the impact of trace oxygen during a reaction that is sensitive to oxidation.
Materials:
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Reaction solvent
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This compound (BHA)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon line)
Procedure:
-
Set up the reaction glassware under an inert atmosphere (nitrogen or argon).
-
Dry the solvent using appropriate methods and degas it by bubbling with an inert gas for 15-30 minutes.
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To the degassed solvent, add this compound at a concentration typically ranging from 0.01 to 0.1 mol% relative to the limiting reagent. The optimal concentration should be determined empirically.
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Add the starting materials to the solvent containing BHA.
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Proceed with the reaction as per the established protocol, maintaining the inert atmosphere.
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During the work-up, BHA can often be removed by standard purification techniques such as column chromatography or recrystallization, as it is a relatively nonpolar compound.
Note: It is crucial to ensure that BHA does not interfere with the desired reaction chemistry. A small-scale trial is recommended to verify compatibility.
Conclusion
This compound is a versatile and effective antioxidant for a range of applications in organic synthesis. By understanding its mechanism of action and following appropriate protocols, researchers can significantly improve the outcome of reactions involving oxidation-sensitive compounds. The use of BHA can lead to higher yields, improved product purity, and greater stability of valuable synthetic intermediates and final products. As with any reagent, it is essential to consider its potential for side reactions and to optimize its use for each specific application.
References
Troubleshooting & Optimization
Improving the solubility of 2-tert-Butyl-4-methoxyphenol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-methoxyphenol (BHA) and facing challenges with its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (BHA) in water and common organic solvents?
A1: this compound (BHA) is practically insoluble in water.[1][2][3][4][5] However, it is soluble in various organic solvents. The table below summarizes its solubility in different solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | Insoluble | 25 |
| Ethanol (B145695) | 25 g / 100 mL | 25 |
| Propylene (B89431) Glycol | 50 g / 100 mL | 25 |
| Lard | 50 g / 100 mL | 50 |
| Corn Oil | 30 g / 100 mL | 25 |
| Peanut Oil | 40 g / 100 mL | 25 |
| Glycerol | 1 g / 100 mL | 25 |
Q2: I am having trouble dissolving BHA in my aqueous buffer for a cell culture experiment. What are the recommended methods to improve its solubility?
A2: Due to its hydrophobic nature, directly dissolving BHA in aqueous buffers is challenging. The two primary methods to enhance its solubility are the use of co-solvents and cyclodextrin (B1172386) complexation.
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Co-solvent Method: This involves first dissolving BHA in a water-miscible organic solvent, such as ethanol or propylene glycol, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like BHA, forming an inclusion complex that is more water-soluble.
Q3: How much can I expect the solubility of BHA to increase with cyclodextrins?
A3: The use of cyclodextrins can significantly increase the aqueous solubility of BHA. A study has shown that the addition of α-cyclodextrin can increase the solubility of BHA by 620%, while β-cyclodextrin can lead to a 126% increase. The table below summarizes the association constants for these complexes.
| Cyclodextrin | Association Constant (L mol⁻¹) | Solubility Increase (%) |
| α-Cyclodextrin | 49.31 | 620 |
| β-Cyclodextrin | 585.03 | 126 |
Q4: Are there any safety precautions I should be aware of when handling BHA?
A4: Yes, BHA is a chemical that should be handled with care. It is advisable to wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue: Precipitation occurs when I add my BHA stock solution (in organic solvent) to my aqueous buffer.
-
Possible Cause 1: The concentration of the organic solvent in the final solution is too high.
-
Solution: Try to prepare a more concentrated BHA stock solution in the organic solvent so that a smaller volume needs to be added to the aqueous buffer. This will keep the final concentration of the organic solvent to a minimum.
-
-
Possible Cause 2: The final concentration of BHA in the aqueous buffer exceeds its solubility limit, even with the co-solvent.
-
Solution: Lower the final desired concentration of BHA in your experiment. Alternatively, consider using the cyclodextrin complexation method, which may achieve higher aqueous solubility.
-
-
Possible Cause 3: The buffer components are interacting with BHA or the co-solvent.
-
Solution: Test the solubility of BHA in a simpler aqueous solution (e.g., sterile water) with the same co-solvent concentration to see if the issue persists. If not, consider modifying the buffer composition if possible.
-
Issue: I am observing cytotoxicity in my cell culture experiments after treating with my BHA solution.
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Possible Cause 1: The concentration of the organic co-solvent is toxic to the cells.
-
Solution: Determine the maximum concentration of the organic solvent that your specific cell line can tolerate without showing signs of toxicity. Prepare your BHA stock solution and dilutions accordingly to stay below this threshold. It is recommended to run a vehicle control (buffer with the same concentration of organic solvent but without BHA) in your experiments.
-
-
Possible Cause 2: The concentration of BHA is too high.
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of BHA for your cell line and experimental endpoint.
-
Experimental Protocols
Protocol 1: Preparation of BHA Solution using a Co-solvent
This protocol describes the preparation of a BHA solution in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using ethanol as a co-solvent.
Materials:
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This compound (BHA) powder
-
100% Ethanol (molecular biology grade)
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Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated BHA Stock Solution:
-
Weigh out the desired amount of BHA powder.
-
In a sterile tube, dissolve the BHA powder in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the BHA is completely dissolved.
-
-
Dilute the Stock Solution in Aqueous Buffer:
-
In a separate sterile tube, add the desired volume of sterile PBS.
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While vortexing the PBS, slowly add the required volume of the BHA stock solution to achieve the final desired concentration. For example, to make a 10 µg/mL solution, add 1 µL of the 10 mg/mL stock to 999 µL of PBS.
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Continue vortexing for a few seconds to ensure homogeneity.
-
-
Final Preparation:
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Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
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If precipitation occurs, you may need to adjust the final concentration or the amount of co-solvent.
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It is recommended to prepare the final diluted solution fresh before each experiment.
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Protocol 2: Preparation of BHA-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a more water-soluble BHA formulation through complexation with β-cyclodextrin using the kneading method.
Materials:
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This compound (BHA)
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β-Cyclodextrin
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Mortar and pestle
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Deionized water
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Vacuum oven or desiccator
Procedure:
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Molar Calculation:
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Determine the required amounts of BHA and β-cyclodextrin for a 1:1 molar ratio.
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Kneading:
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Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
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Add the BHA to the paste.
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Knead the mixture thoroughly with the pestle for at least 30 minutes. The mixture should become a uniform, sticky paste.
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-
Drying:
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Transfer the paste to a suitable container and dry it in a vacuum oven or desiccator until a constant weight is achieved. This will result in a solid powder of the BHA-β-cyclodextrin inclusion complex.
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-
Solubilization:
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The resulting powder can now be dissolved directly in your aqueous buffer of choice to the desired concentration.
-
Visualizations
References
- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 2. BUTYLATED HYDROXYANISOLE - Ataman Kimya [atamanchemicals.com]
- 3. Butylated Hydroxyanisole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 2-tert-Butyl-4-methoxyphenol in stock solutions
Welcome to the technical support center for 2-tert-Butyl-4-methoxyphenol (BHA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability and use of BHA in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, a major component of Butylated Hydroxyanisole (BHA), is a synthetic antioxidant.[1] In a laboratory setting, it is frequently used to prevent the oxidative degradation of sensitive reagents and in cell culture experiments to protect cells from oxidative stress. Its mechanism of action involves scavenging free radicals, thereby terminating damaging chain reactions.
Q2: What are the main causes of this compound degradation in stock solutions?
The primary causes of BHA degradation in solution are:
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Oxidation: As an antioxidant, BHA is prone to oxidation, especially in the presence of oxygen and metal ions. This process can be accelerated by heat and light.
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Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of BHA.[2]
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Incompatible Solvents and pH: The stability of BHA can be influenced by the solvent and the pH of the solution. Degradation rates can increase in more alkaline conditions.
Q3: How can I visually identify if my this compound stock solution has degraded?
Degradation of BHA solutions may not always be visually apparent. However, a noticeable color change, often to a yellowish or brownish hue, can indicate the formation of oxidation products. The appearance of precipitates may also suggest degradation or insolubility issues. For accurate assessment, analytical methods such as HPLC are recommended.
Q4: What are the common degradation products of this compound?
The degradation of BHA can lead to the formation of several products, primarily through oxidation and dimerization. Key degradation products include tert-butylhydroquinone (B1681946) (TBHQ) and various dimers of BHA.
Troubleshooting Guide
If you suspect your this compound stock solution has degraded, follow this troubleshooting workflow to identify the potential cause and find a solution.
Data on this compound Stability
The stability of this compound is dependent on the solvent, storage temperature, and exposure to light. Below is a summary of available quantitative data and general stability guidelines.
| Solvent System | Condition | Half-life / Stability Guideline |
| Aqueous Solution | UV irradiation (750 W/m²) | ~3.8 hours[2] |
| General Guidelines | ||
| DMSO | Room Temperature (in dark) | Prepare fresh. Based on general compound stability, significant degradation may occur within weeks to months.[3] |
| 4°C (in dark) | More stable than at room temperature. Recommended for short-term storage (weeks). | |
| -20°C (in dark) | Recommended for long-term storage (months). Minimize freeze-thaw cycles. | |
| Ethanol (B145695) | Room Temperature (in dark) | Prepare fresh. Prone to oxidation. |
| 4°C (in dark) | Suitable for short-term storage (weeks). | |
| -20°C (in dark) | Recommended for long-term storage (months). Ensure anhydrous ethanol is used to minimize water-related degradation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
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This compound (BHA), high purity (≥98%)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vial with a PTFE-lined cap
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Analytical balance
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Spatula
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Vortex mixer
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Pipettes
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh out 18.02 mg of BHA using an analytical balance.
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Transfer the weighed BHA into a sterile, amber glass vial.
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Add 1 mL of anhydrous DMSO to the vial.
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Secure the cap tightly and vortex the solution until the BHA is completely dissolved.
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If not for immediate use, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.
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Store the stock solution at -20°C for long-term storage.
Protocol 2: Application of this compound to Protect Cells from Oxidative Stress
This protocol provides a general guideline for using a BHA stock solution to treat mammalian cells in culture to mitigate oxidative stress induced by a chemical agent (e.g., hydrogen peroxide).
Materials:
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Adherent mammalian cells (e.g., CHO, HeLa)
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Complete cell culture medium
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100 mM BHA stock solution in DMSO
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Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
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Phosphate-buffered saline (PBS)
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Cell viability assay kit (e.g., MTT, PrestoBlue)
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Sterile microplates (96-well)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well microplate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Pre-treatment with BHA:
-
Prepare a working solution of BHA by diluting the 100 mM stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM). Note: The optimal concentration of BHA should be determined empirically for your specific cell line and experimental conditions.
-
After 24 hours of cell attachment, remove the old medium and add the BHA-containing medium to the cells.
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Include a vehicle control group treated with the same concentration of DMSO as the BHA-treated group.
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Incubate the cells with BHA for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
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Prepare a working solution of the oxidative stress-inducing agent (e.g., H₂O₂) in serum-free medium.
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After the BHA pre-treatment, remove the BHA-containing medium and add the medium with the oxidative stressor.
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Include a control group that is not exposed to the stressor.
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Incubate for the desired duration to induce oxidative stress (e.g., 2-4 hours).
-
-
Cell Viability Assessment:
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After the stress induction period, remove the treatment medium and wash the cells gently with PBS.
-
Add fresh complete medium.
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Assess cell viability using a suitable assay according to the manufacturer's instructions.
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Visualizing Degradation Pathways
The degradation of this compound primarily occurs through two main pathways: oxidation to form a phenoxy radical, which can then be converted to other products like tert-butylhydroquinone (TBHQ), and dimerization.
References
Technical Support Center: Optimizing 2-tert-Butyl-4-methoxyphenol for Maximum Antioxidant Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2-tert-Butyl-4-methoxyphenol (BHA) to achieve maximum antioxidant effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of antioxidant action for this compound (BHA)?
A1: this compound, a primary component of butylated hydroxyanisole (BHA), functions as an antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to free radicals. This process neutralizes the highly reactive radicals, terminating the chain reactions of oxidation that can lead to cellular damage. The resulting BHA radical is relatively stable and does not readily propagate further oxidative reactions.
Q2: What is a typical starting concentration range for BHA in in-vitro antioxidant assays?
A2: For in-vitro antioxidant assays such as DPPH and ABTS, a common starting concentration range for BHA is between 10 to 200 µg/mL. However, the optimal concentration is highly dependent on the specific assay and the experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 value (the concentration required to scavenge 50% of the free radicals) for your specific system.
Q3: Can BHA exhibit pro-oxidant activity?
A3: Yes, under certain conditions, BHA can exhibit pro-oxidant activity, a phenomenon often referred to as the "antioxidant paradox". This can occur at high concentrations, in the presence of certain metal ions (like copper and iron), or depending on the specific radical species present. The pro-oxidant effect may involve the BHA radical participating in redox cycling with metal ions, leading to the generation of reactive oxygen species (ROS).
Q4: What are the signs of BHA-induced cytotoxicity in cell culture experiments?
A4: Signs of BHA-induced cytotoxicity can include a dose-dependent reduction in cell viability, morphological changes such as cell rounding and detachment, and induction of apoptosis or necrosis. Studies have shown that BHA can induce cytotoxicity in various cell lines, with EC50 values for cytotoxicity reported to be as low as 32 µM in Vero cells. It is crucial to determine the cytotoxic concentration range of BHA for your specific cell line before conducting antioxidant experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antioxidant activity observed | - Concentration too low: The concentration of BHA may be insufficient to effectively scavenge the free radicals in the assay. - Solvent incompatibility: BHA may not be fully dissolved or may be interacting with the solvent, reducing its availability. - Degradation of BHA: BHA may have degraded due to improper storage or handling (e.g., exposure to light or high temperatures). | - Perform a dose-response experiment with a wider range of BHA concentrations. - Ensure BHA is fully dissolved in a suitable solvent (e.g., ethanol, methanol (B129727), or DMSO) and that the final solvent concentration in the assay is compatible with the system. - Use freshly prepared BHA solutions and store the stock solution protected from light at an appropriate temperature. |
| Observed pro-oxidant effect (increased oxidation) | - Concentration too high: High concentrations of BHA can lead to pro-oxidant activity. - Presence of metal ions: Transition metal ions in the reaction mixture can redox cycle with BHA, generating ROS. | - Reduce the concentration of BHA in your experiment. - If possible, use metal chelators (e.g., EDTA) in your buffers to sequester any contaminating metal ions. |
| Unexpected cytotoxicity in cell-based assays | - Concentration exceeds the cytotoxic threshold: The concentration of BHA used may be toxic to the specific cell line. - Solvent toxicity: The concentration of the solvent used to dissolve BHA (e.g., DMSO) may be toxic to the cells. | - Determine the cytotoxic profile of BHA for your cell line using a cell viability assay (e.g., MTT, XTT) to establish a non-toxic working concentration range. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO). |
| High variability in results | - Inconsistent pipetting: Inaccurate or inconsistent pipetting of BHA solutions or assay reagents. - Timing of measurements: Variations in the incubation time before measuring the absorbance or fluorescence. - Temperature fluctuations: Inconsistent temperature during the assay. | - Use calibrated pipettes and ensure proper mixing of all solutions. - Strictly adhere to the specified incubation times for all samples. - Perform the assay in a temperature-controlled environment. |
Quantitative Data Summary
The following tables summarize the reported antioxidant and cytotoxic concentrations for this compound in various assays.
Table 1: In-Vitro Antioxidant Activity of this compound (BHA)
| Assay | IC50 (µg/mL) | Comments |
| DPPH Radical Scavenging | 29.11 | The IC50 value represents the concentration of BHA required to scavenge 50% of the DPPH radicals. |
| Superoxide (B77818) Radical Scavenging | 435.40 | This assay measures the ability of BHA to scavenge superoxide anion radicals. |
| Hydrogen Peroxide Scavenging | 9.917 | This value indicates the concentration of BHA needed to scavenge 50% of the hydrogen peroxide. |
Note: IC50 values can vary depending on the specific experimental conditions, including the solvent, pH, and temperature.
Table 2: Cytotoxic Concentrations of this compound (BHA) in Cell Culture
| Cell Line | Concentration | Effect |
| Rat Thymocytes | 30-100 µM | Decreased glutathione (B108866) content. |
| Rat Thymocytes | 100 µM and 300 µM | Significant increase in cell death. |
| Vero Cells | 32 µM (EC50) | 50% reduction in cell viability. |
| Vero Cells | ≥ 300 µM | Induction of apoptosis. |
| L929 Cells | 50-150 µM | Dose-dependent decrease in cisplatin-induced cytotoxicity. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the BHA solution to each well.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent instead of the BHA solution.
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Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
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Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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Plot the percentage of scavenging activity against the BHA concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
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Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
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Prepare a series of dilutions of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the BHA solution to the diluted ABTS•+ solution.
-
Include a control group with the solvent instead of the BHA solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the BHA concentration to determine the IC50 value.
-
Visualizations
Caption: Antioxidant mechanism of this compound (BHA).
Caption: General workflow for in-vitro antioxidant assays.
Caption: Troubleshooting logic for BHA antioxidant experiments.
Technical Support Center: 2-tert-Butyl-4-methoxyphenol (BHA) in DPPH Assay
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for utilizing 2-tert-Butyl-4-methoxyphenol, also known as Butylated Hydroxyanisole (BHA), in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Frequently Asked Questions (FAQs)
Q1: What is the antioxidant mechanism of this compound (BHA) in the DPPH assay?
A1: The primary antioxidant mechanism of BHA, a phenolic compound, involves donating a hydrogen atom from its hydroxyl (-OH) group to the stable DPPH free radical.[1][2] This neutralizes the radical, converting it to its reduced form, DPPH-H.[3] The resulting phenoxy radical on the BHA molecule is stabilized by the electron-donating effects of the tert-butyl and methoxy (B1213986) groups, which enhances its antioxidant efficacy. The overall reaction leads to a color change of the DPPH solution from deep violet to pale yellow, which is measured spectrophotometrically.[2][4]
Q2: I am observing lower than expected antioxidant activity for BHA. What are the potential reasons?
A2: Several factors can lead to lower-than-expected results:
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Compound Degradation: BHA solutions, especially when exposed to light and air, can degrade over time. It is recommended to use freshly prepared solutions.
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Suboptimal Assay Conditions: The choice of solvent can significantly impact the reaction kinetics and results. The pH of the medium can also influence the reaction rate.
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Incorrect Wavelength: Ensure the absorbance is measured at the maximum absorbance wavelength (λmax) of the DPPH radical, which is typically around 517 nm.
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Steric Hindrance: The bulky tert-butyl group in BHA can cause steric hindrance, which may slow down its reaction with the DPPH radical compared to other less hindered phenols.
Q3: Which solvent is best for the DPPH assay with BHA?
A3: Methanol (B129727) or ethanol (B145695) are the most commonly used solvents for the DPPH assay because both DPPH and BHA are soluble in them. However, the antioxidant activity of BHA can vary depending on the solvent used. For instance, some studies have shown that BHA may exhibit higher radical scavenging capacity in solvents like ethanol or ethyl acetate (B1210297) compared to methanol under certain conditions. It is crucial to maintain consistency in the solvent used throughout an experiment for comparable results.
Q4: Can other compounds in my sample interfere with the assay?
A4: Yes, interference is a known limitation.
-
Colored Compounds: If your sample contains pigments (like carotenoids or anthocyanins) that absorb light near 517 nm, it can interfere with the absorbance reading and lead to inaccurate results. To correct for this, a sample blank (sample mixed with the solvent, e.g., methanol, instead of the DPPH solution) should be measured, and its absorbance subtracted from the sample's reading.
-
Other Radicals: The DPPH radical can react with other radical species present in the test sample, which could affect the accuracy of the measurement.
Q5: Why are my results for BHA not reproducible?
A5: Lack of reproducibility is often traced back to several key factors:
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DPPH Solution Instability: The DPPH radical is sensitive to light, and its absorbance can decrease over time. Always prepare the DPPH working solution fresh before each experiment and store it in the dark.
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Inconsistent Incubation Time: The reaction between BHA and DPPH is a kinetic process and may not be instantaneous. It is critical to use a fixed, consistent incubation time for all samples, including standards and controls, to ensure comparable results.
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Temperature Fluctuations: Reaction rates are sensitive to temperature. Performing the assay at a stable room temperature will help improve reproducibility.
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Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. Ensure pipettes are properly calibrated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No significant color change (no activity) observed even at high BHA concentrations. | 1. Degraded DPPH solution: The DPPH radical may have degraded due to light exposure or age, losing its characteristic purple color and reactivity. 2. Inactive BHA: The BHA standard may have degraded or been improperly stored. 3. Incorrect Protocol: The DPPH protocol being used may be flawed. | 1. Prepare a fresh DPPH working solution and ensure its absorbance is within the optimal range (typically 0.7-1.0 at 517 nm). Store it protected from light. 2. Prepare a fresh stock solution of BHA from a reliable source. 3. Verify the protocol with a known potent antioxidant standard like ascorbic acid or Trolox to confirm the assay is working correctly. |
| Absorbance of the negative control (DPPH solution + solvent) is too low or too high. | 1. Incorrect DPPH Concentration: The concentration of the DPPH working solution is outside the optimal linear range of the spectrophotometer. 2. DPPH Degradation: The solution has been exposed to light for too long. | 1. Adjust the concentration of the DPPH working solution to achieve an initial absorbance of approximately 0.7 to 1.0 at 517 nm. 2. Prepare the solution fresh and minimize light exposure by using amber vials or wrapping containers in foil. |
| High variability between replicate wells. | 1. Inconsistent Incubation Time: Wells are incubated for different lengths of time. 2. Pipetting Inaccuracy: Inconsistent volumes are added to the wells. 3. Temperature Gradients: Temperature is not uniform across the microplate. | 1. Use a multichannel pipette for adding reagents to minimize timing differences. Ensure a fixed incubation period for the entire plate. 2. Check pipette calibration. Ensure proper mixing in each well. 3. Allow all reagents and the plate to equilibrate to a stable room temperature before starting the assay. |
| A precipitate forms after mixing the sample with the DPPH solution. | 1. Poor Solubility: BHA or other compounds in the sample may not be fully soluble in the final reaction mixture, especially if different solvents are mixed. 2. High Concentration: The concentration of the BHA or sample is too high, causing it to precipitate out of solution. | 1. Ensure the solvent used to dissolve the sample is miscible with the solvent of the DPPH solution (e.g., methanol). Consider using a co-solvent if necessary, but be consistent. 2. Try using a lower concentration range for your sample. If a precipitate forms, centrifuge the plate or tube before reading the absorbance of the supernatant. |
| Results do not show a clear dose-response relationship (activity does not increase with concentration). | 1. Concentration Range is Too High: The concentrations tested may be causing saturation, where all the DPPH radical is scavenged even at the lowest concentration, leading to a flat response curve. 2. Interference: At high concentrations, sample color or turbidity may be interfering with the reading. 3. Pro-oxidant Effect: In some rare cases, at very high concentrations, certain antioxidants can exhibit pro-oxidant effects, though this is less common in the DPPH assay. | 1. Test a wider and lower range of concentrations. Perform serial dilutions to find the linear range of the assay for your compound. 2. Run a sample blank for each concentration to correct for background absorbance. 3. Review literature for the specific compound and consider alternative antioxidant assays to confirm the findings. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a common metric used to express antioxidant activity, with a lower IC50 value indicating higher potency. The IC50 for BHA can vary based on specific experimental conditions.
| Antioxidant | Reported IC50 Value (µg/mL) | Reference |
| This compound (BHA) | ~35 | |
| This compound (BHA) | Varies with concentration, shows high % inhibition |
Note: These values are examples and can vary between different studies and lab conditions. They should be used as a general benchmark.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format.
1. Reagents and Equipment:
-
This compound (BHA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated micropipettes
-
Amber glass vials or tubes
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C for no more than a few days.
-
DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 0.7-1.0 at 517 nm. This solution must be prepared fresh before each use.
-
BHA Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of BHA in 10 mL of methanol.
-
BHA Working Solutions: Prepare a series of dilutions from the BHA stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various BHA working solutions (or test samples) to the corresponding wells.
-
For the negative control , add 100 µL of methanol to wells containing the DPPH solution.
-
For the blank , add 100 µL of methanol to wells containing 100 µL of methanol (this is for instrument background).
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for a fixed period (e.g., 30 minutes). The incubation time should be consistent for all experiments.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Results:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control (DPPH solution + methanol).
-
A_sample is the absorbance of the DPPH solution with BHA or the test sample.
-
-
Plot the % Inhibition against the corresponding concentrations of BHA.
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Determine the IC50 value, which is the concentration of BHA required to inhibit 50% of the DPPH radicals, from the plot using linear regression analysis.
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: A logical workflow for troubleshooting common DPPH assay issues.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 2-tert-Butyl-4-methoxyphenol in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 2-tert-Butyl-4-methoxyphenol (BHA) in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHA) and why is it a concern in my colorimetric assays?
Q2: Which colorimetric assays are most susceptible to interference from BHA?
A2: Assays that are particularly vulnerable to BHA interference include:
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Antioxidant Assays: In assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), BHA will directly react with the radical, leading to a false positive signal for antioxidant capacity.
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Protein Assays:
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BCA (Bicinchoninic Acid) Assay: BHA can reduce Cu²⁺ to Cu⁺, which is the basis of the color change in the BCA assay, leading to a significant overestimation of protein concentration.
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Bradford Assay: Phenolic compounds like BHA can interfere with the binding of Coomassie Brilliant Blue G-250 dye to proteins, which can affect the accuracy of the results. The nature of this interference can be complex, potentially leading to either over- or underestimation of protein concentration.
-
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Enzymatic Assays: In assays that use chromogenic substrates and are based on redox reactions (e.g., those involving peroxidases), BHA can act as a competing substrate or inhibitor, affecting the accuracy of enzyme activity measurements.[1]
Q3: What is the mechanism of BHA interference in these assays?
A3: The primary mechanism of interference is BHA's reducing ability due to its phenolic hydroxyl group.
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In antioxidant assays , BHA scavenges the free radicals, which is the intended function of an antioxidant, thus contributing to the signal.
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In the BCA assay , BHA directly reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺), mimicking the reaction of proteins and leading to a false positive signal.
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In peroxidase-based assays , BHA can be oxidized by the enzyme, competing with the chromogenic substrate.[1]
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In the Bradford assay , the interference is thought to arise from interactions between the phenolic compound and the Coomassie dye, which can either enhance or suppress the dye-protein complex formation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to BHA interference in your experiments.
Problem 1: Inconsistent or unexpectedly high readings in my antioxidant capacity assay (DPPH/ABTS).
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Possible Cause: Your sample contains BHA, which is contributing to the antioxidant reading.
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Troubleshooting Steps:
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Analyze a BHA-only control: Prepare a solution of BHA in the same solvent as your sample and at a concentration you suspect might be present. Run this solution through the assay to quantify its contribution to the signal.
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Sample Blank: For colored samples, a sample blank (sample + solvent, without the radical) should be measured to correct for background absorbance.
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Consider alternative assays: If BHA is an integral part of your sample and cannot be removed, consider using an alternative method for assessing antioxidant activity that is less susceptible to interference from single phenolic compounds, or use methods to quantify BHA separately and subtract its contribution.
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Problem 2: My protein concentration as determined by the BCA assay is much higher than expected.
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Possible Cause: BHA in your sample is reducing the Cu²⁺ in the BCA reagent, leading to a falsely high protein concentration reading.
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Troubleshooting Steps:
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Run a BHA control: Measure the absorbance of a BHA solution (at a concentration expected in your samples) with the BCA reagent to confirm interference.
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Switch to a compatible assay: The Bradford assay is generally less affected by reducing agents than the BCA assay. However, it is still recommended to validate for interference.
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Remove BHA from the sample: Use a sample preparation method to remove BHA prior to protein quantification (see Experimental Protocols below).
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Problem 3: I am getting variable and unreliable results with the Bradford protein assay.
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Possible Cause: BHA is interfering with the Coomassie dye binding to your protein of interest. Phenolic compounds are known to cause issues with this assay.[2]
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Troubleshooting Steps:
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Perform a spike-and-recovery experiment: Add a known amount of purified protein (e.g., BSA) to your sample containing BHA and measure the recovery. A recovery significantly different from 100% indicates interference.
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Create a standard curve in a similar matrix: If the concentration of BHA is known and consistent across samples, preparing the protein standards in a solution with the same BHA concentration can help to compensate for the interference.
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Sample cleanup: The most reliable solution is to remove the interfering BHA before the assay.[3][4]
-
Quantitative Data on BHA Interference
The following tables summarize the quantitative data on the interference of BHA in common antioxidant assays.
Table 1: IC50 Values of BHA in DPPH Radical Scavenging Assays
| Reference Compound | IC50 (µg/mL) |
| BHA | 112.05 |
IC50 represents the concentration of the compound that causes 50% inhibition of the DPPH radical.
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation to Remove BHA from Protein Samples
This protocol is effective for precipitating proteins while leaving small molecular weight compounds like BHA in the supernatant.
Materials:
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Protein sample containing BHA
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Acetone, pre-chilled to -20°C
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Microcentrifuge tubes, acetone-compatible
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Microcentrifuge capable of reaching 13,000-15,000 x g
Procedure:
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Place your protein sample in a microcentrifuge tube.
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Add four times the sample volume of cold (-20°C) acetone to the tube.
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Vortex the tube briefly and incubate for 60 minutes at -20°C to allow for protein precipitation.
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Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
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Carefully decant the supernatant, which contains the BHA. Be careful not to disturb the protein pellet.
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Allow the pellet to air-dry for a few minutes to evaporate any residual acetone. Do not over-dry, as this can make the pellet difficult to redissolve.
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Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
Protocol 2: Activated Charcoal Treatment to Remove BHA
Activated charcoal can be used to adsorb small organic molecules like BHA from aqueous solutions.
Materials:
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Protein sample containing BHA
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Activated charcoal
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Microcentrifuge tubes
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Microcentrifuge
Procedure:
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Add a small amount of activated charcoal (e.g., 5-10 mg/mL of sample) to your protein solution. The optimal amount may need to be determined empirically.
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Incubate the mixture for 30 minutes at 4°C with gentle agitation.
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Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the activated charcoal.
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Carefully transfer the supernatant containing the purified protein to a new tube, leaving the charcoal pellet behind.
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It is advisable to test for protein loss after this procedure, as some proteins may adsorb to the charcoal.
Visualizations
Caption: Experimental workflow for mitigating BHA interference.
Caption: Troubleshooting logic for BHA interference.
References
- 1. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein assay by Coomassie brilliant blue G-250-binding method is unsuitable for plant tissues rich in phenols and phenolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Precipitation Procedures [sigmaaldrich.com]
Stability testing of 2-tert-Butyl-4-methoxyphenol under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 2-tert-Butyl-4-methoxyphenol under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on the general behavior of phenolic compounds, this compound is expected to be relatively stable in acidic to neutral conditions. However, under alkaline (basic) conditions, phenolic compounds are susceptible to oxidation and degradation. This is because the hydroxyl group (-OH) on the phenol (B47542) ring is deprotonated at higher pH, forming a phenoxide ion. This ion is more electron-rich and thus more easily oxidized. Therefore, increased degradation of this compound is anticipated as the pH increases into the alkaline range.
Q2: What are the likely degradation pathways for this compound under pH stress?
A2: Under pH stress, particularly in alkaline conditions and in the presence of oxygen, this compound can undergo oxidative degradation. The primary unstable intermediate is a phenoxy free radical. Potential degradation pathways include:
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Oxidation: The phenol group can be oxidized to form quinone-type structures.
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Dimerization: Phenoxy radicals can couple to form dimers.
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Ring-opening: Under more aggressive conditions, the aromatic ring can be cleaved.
Q3: What analytical method is suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The method should be able to separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol for pH-Dependent Stability Study
This protocol outlines a forced degradation study to assess the stability of this compound at acidic, neutral, and basic pH.
1. Preparation of Buffer Solutions:
Prepare a set of buffers to cover the desired pH range. For example:
-
Acidic: 0.1 M Hydrochloric Acid (HCl) or a pH 2.0 phosphate buffer.
-
Neutral: pH 7.0 Phosphate Buffer.
-
Basic: 0.1 M Sodium Hydroxide (NaOH) or a pH 9.0 Borate Buffer.
It is crucial that the buffer systems themselves are stable and do not interfere with the analysis.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble, such as methanol or acetonitrile.
-
Dilute the stock solution with each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal in the final mixture to avoid altering the buffer's properties.
3. Stress Conditions:
-
Incubate the prepared sample solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Protect the solutions from light to prevent photodegradation, unless it is a parameter being studied.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
4. Sample Analysis:
-
Immediately neutralize the aliquots from the acidic and basic solutions to prevent further degradation before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any major degradation products.
Illustrative HPLC Method
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 275 nm.
-
Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.
Data Presentation
Summarize the quantitative results in a table for easy comparison of the stability of this compound under different pH conditions over time.
Table 1: Stability of this compound at 40°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 95.2 |
| 4 | 99.6 | 99.1 | 90.5 |
| 8 | 99.2 | 98.3 | 82.1 |
| 12 | 98.9 | 97.5 | 75.3 |
| 24 | 97.8 | 95.1 | 60.7 |
Note: The data in this table is illustrative and represents expected trends. Actual results may vary based on experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation due to extreme pH. - Interaction of the analyte with active sites on the column. - Sample overload. | - Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18). - Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration. |
| Drifting retention times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Appearance of unexpected peaks | - Formation of degradation products. - Contamination from the buffer, solvent, or sample container. - Carryover from previous injections. | - Use mass spectrometry (LC-MS) to identify the unknown peaks. - Run a blank gradient (mobile phase only) to check for system contamination. - Implement a robust needle wash protocol between injections. |
| Low recovery of the analyte | - Adsorption of the analyte to the sample vial or container. - Incomplete dissolution of the sample. - Significant degradation has occurred. | - Use silanized glass vials or polypropylene (B1209903) vials. - Ensure complete dissolution of the stock solution before dilution. - Analyze samples at earlier time points or reduce the stress temperature. |
| Precipitation in the sample or mobile phase | - The buffer concentration is too high, leading to precipitation when mixed with the organic solvent. - The solubility of this compound is low in the aqueous buffer. | - Reduce the buffer concentration. - Filter the mobile phase before use. - Increase the proportion of organic solvent in the initial sample dilution if possible, without compromising the buffer capacity. |
Visualizations
Caption: Experimental workflow for the pH stability study.
Caption: Logical relationship of factors influencing degradation.
How to avoid auto-oxidation of 2-tert-Butyl-4-methoxyphenol during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of 2-tert-Butyl-4-methoxyphenol (BHA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
A1: this compound, a synthetic phenolic antioxidant, is susceptible to auto-oxidation due to the presence of a hydroxyl group on its aromatic ring. This hydroxyl group can readily donate a hydrogen atom to free radicals, forming a resonance-stabilized phenoxy radical. This initial step initiates a chain reaction leading to the degradation of the compound and the formation of various oxidation products. Factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions or oxidizing agents can accelerate this process.
Q2: How can I visually identify if my this compound sample or solution has started to oxidize?
A2: Pure this compound is a white to off-white crystalline solid.[1] The appearance of a yellow or brownish color in the solid material or in its solutions is a common indicator of oxidation. Discoloration suggests the formation of colored oxidation products, such as quinones.
Q3: What are the primary degradation products of this compound auto-oxidation?
A3: The auto-oxidation of this compound proceeds through a free-radical chain reaction. The primary, unstable phenoxy free radical of BHA can be generated by oxidation.[2] This radical can then undergo dimerization to form products like 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl (di-BHA).[3] Further oxidation can lead to the formation of quinone-type compounds.
Q4: What are the general storage recommendations for this compound to minimize oxidation?
A4: To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] Following these storage guidelines will help to prolong the shelf life and maintain the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid this compound | Prolonged exposure to air, light, or heat. | Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Rapid degradation of this compound in solution | Use of a pro-oxidant solvent; exposure to air and light during the experiment; presence of contaminants (e.g., metal ions). | Prepare fresh solutions before each experiment. Use deoxygenated solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. Work under an inert atmosphere whenever possible. |
| Inconsistent experimental results | Degradation of this compound stock solutions over time. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly sealed, opaque container under an inert atmosphere. |
| Formation of precipitates in solution | Formation of insoluble oxidation products (e.g., dimers). | Filter the solution before use. However, this only removes the precipitate and does not address the underlying degradation. The best approach is to prevent oxidation from occurring in the first place. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with minimized risk of auto-oxidation.
Materials:
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This compound (high purity)
-
Anhydrous solvent (e.g., ethanol, methanol, or DMSO), deoxygenated
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Schlenk line or glove box (optional, but recommended)
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry amber vial, accurately weigh the required amount of this compound.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Inert Atmosphere: If available, perform the weighing and dissolution steps inside a glove box filled with an inert gas. Alternatively, after adding the solvent, flush the headspace of the vial with the inert gas for 1-2 minutes before tightly sealing the cap.
-
Storage: Store the stock solution at -20°C in the dark.
-
Usage: When using the stock solution, allow it to warm to room temperature before opening. If multiple uses are planned, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
This protocol outlines a method to quantify the degradation of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the specific HPLC system and column.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration.
-
Incubation: Store the solution under the desired experimental conditions (e.g., at room temperature, exposed to light, or in the dark).
-
Time-Course Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. The decrease in peak area over time corresponds to its degradation. The formation of new peaks indicates the appearance of degradation products.
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Experimental workflow for minimizing BHA auto-oxidation.
References
- 1. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Technical Support Center: Addressing Cytotoxicity of 2-tert-Butyl-4-methoxyphenol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-tert-Butyl-4-methoxyphenol (BHA) cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHA) and why does it cause cytotoxicity?
This compound, a major component of the antioxidant butylated hydroxyanisole (BHA), is a synthetic phenolic compound widely used as a preservative in food, cosmetics, and pharmaceuticals. While known for its antioxidant properties, BHA can exhibit a dual pro-oxidant and antioxidant action under certain conditions.[1] Its cytotoxicity is often attributed to its ability to induce oxidative stress, leading to apoptosis (programmed cell death) in various cell types.[2][3] The cytotoxicity of phenolic compounds like BHA can be linked to radical-mediated reactions.[4]
Q2: What are the typical cytotoxic concentrations of BHA in cell-based assays?
The cytotoxic concentration of BHA, often expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50), varies depending on the cell line and the exposure time. Below is a summary of reported values.
Data Presentation
Table 1: Cytotoxicity of this compound (BHA) in Various Cell Lines
| Cell Line | Assay Duration | IC50 / CC50 (mM) | Reference |
| Human promyelocytic leukemia (HL-60) | Not Specified | 0.2 - 0.3 | [2] |
| Human squamous cell carcinoma (HSC-2) | Not Specified | 0.2 - 0.3 | |
| Human lung carcinoma (A549) | 24 hours | ~0.55 | |
| Human lung carcinoma (A549) | 48 hours | ~0.4 | |
| Human lung carcinoma (A549) | 72 hours | ~0.3 | |
| Vero (Monkey kidney epithelial cells) | Not Specified | Dose-dependent cytotoxicity observed |
Q3: What is the primary mechanism of BHA-induced cytotoxicity?
BHA induces apoptosis primarily through the intrinsic or mitochondrial pathway. It can directly act on mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. This process appears to be independent of the formation of reactive intermediates. The released cytochrome c then activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 and -8 (executioners), which ultimately leads to the dismantling of the cell.
Mandatory Visualization
Caption: BHA-induced apoptosis pathway.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Cytotoxicity Results
This guide addresses common issues such as high variability, unexpected dose-response curves, and discrepancies between assays when working with BHA.
Caption: Troubleshooting workflow for BHA cytotoxicity assays.
Q4: How can I address solubility issues with BHA in my cell culture medium?
BHA is poorly soluble in water but freely soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).
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Stock Solution: Prepare a high-concentration stock solution of BHA in sterile DMSO. A 20 mg/mL stock solution can be prepared by dissolving 200 mg of BHA in 10 mL of ethanol.
-
Working Dilution: Dilute the stock solution in your cell culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest BHA concentration used.
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Visual Inspection: Visually inspect your prepared solutions and the wells of your culture plates under a microscope for any signs of precipitation.
Q5: My MTT assay results show increased "viability" at high BHA concentrations. What is happening?
This is a common artifact when testing phenolic antioxidants with tetrazolium-based assays like MTT.
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Direct MTT Reduction: BHA, as a reducing agent, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as if the cells are more viable.
-
Troubleshooting:
-
Cell-Free Control: Run a control plate with your BHA dilutions in culture medium without cells. Add the MTT reagent and measure the absorbance. A significant color change indicates direct reduction.
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Wash Step: Before adding the MTT reagent, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual BHA.
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Alternative Assays: Consider using a cytotoxicity assay with a different mechanism that is less susceptible to interference from reducing compounds. Examples include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BHA. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
Protocol 2: Caspase Activity Assay (Colorimetric)
This protocol measures the activity of executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8 and -9) using specific peptide substrates.
Methodology:
-
Cell Lysis: After treatment with BHA, harvest and lyse the cells to release cellular contents.
-
Substrate Addition: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric reporter (e.g., p-nitroaniline, pNA).
-
Incubation: Incubate the plate at 37°C to allow the active caspases to cleave the substrate.
-
Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase activity.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Methodology:
-
Cell Treatment: Treat cells with BHA for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of butylated hydroxyanisole in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BHA & BHT Molar Ratios for Synergistic Effects
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments on the synergistic antioxidant effects of 2-tert-Butyl-4-methoxyphenol (a key isomer of Butylated Hydroxyanisole, BHA) and Butylated Hydroxytoluene (BHT).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism for the synergistic antioxidant effect between BHA and BHT?
A1: The synergistic antioxidation effect between BHA and BHT is primarily attributed to the regeneration of BHA by BHT.[1] In this proposed mechanism, both antioxidants scavenge free radicals. The BHA radical formed is then regenerated back to its active BHA form by hydrogen donation from BHT.[1][2] This process allows BHA to be recycled, enhancing the overall antioxidant capacity of the mixture beyond the sum of the individual components.[1][2] This is considered a competitive antioxidation mechanism.
Caption: Proposed mechanism of BHA and BHT synergistic interaction.
Q2: What is the optimal molar ratio of BHA to BHT for achieving maximum synergy?
A2: There is no single universally "optimal" molar ratio, as the ideal proportion can depend on the specific system being studied (e.g., type of oil, temperature, presence of other components). However, research suggests that a combination is more effective than either antioxidant used alone. Studies have investigated various ratios, with notable effects often seen in the range of 1:2 to 2:1 (BHT:BHA). A 1:1 ratio is also commonly used and has demonstrated synergistic effects. It is crucial to empirically determine the optimal ratio for your specific application.
Data on Investigated BHA:BHT Ratios and Effects
| Molar Ratio (BHA:BHT) | System Studied | Observed Effect | Reference |
| 1:1 | Palm Oil Biodiesel | High increase in induction period (oxidation stability). | |
| 1:1 | LPS-activated RAW264.7 cells | Enhanced anti-inflammatory effect compared to individual components. | |
| 2:1 | LPS-activated RAW264.7 cells | Potent anti-inflammatory activity, greater than the 1:1 ratio. | |
| 1:2 | LPS-activated RAW264.7 cells | Potent anti-inflammatory activity, greater than the 1:1 ratio. | |
| 1:3 | LPS-activated RAW264.7 cells | No significant anti-inflammatory effect was observed. |
Q3: Which experimental methods are recommended for quantifying the synergistic effect of BHA and BHT?
A3: To obtain a comprehensive assessment, it is recommended to use a panel of assays that cover different mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A common and rapid SET-based method to measure radical scavenging capacity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A versatile SET-based assay that can be used for both lipophilic and hydrophilic antioxidants.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability to quench free radicals, often considered biologically relevant.
-
Lipid Peroxidation Assays (e.g., TBARS): These methods directly measure the inhibition of oxidation in a lipid-rich system (like an oil or emulsion), which is highly relevant for BHA and BHT applications.
To quantify synergy, the results from the combination are compared against the expected additive effect of the individual components.
Experimental Protocols
Protocol: Determining Antioxidant Synergy using the DPPH Assay
This protocol outlines the steps to evaluate the synergistic effect of a BHA and BHT mixture.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectroscopic grade)
-
BHA (this compound)
-
BHT (Butylated hydroxytoluene)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Calibrated pipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Prepare fresh daily by dissolving an appropriate amount of DPPH in methanol. Store in an amber bottle or wrapped in foil to protect from light.
-
Antioxidant Stock Solutions (e.g., 1 mM): Prepare individual stock solutions of BHA and BHT in methanol.
-
Test Solutions: From the stock solutions, prepare a series of dilutions for BHA alone, BHT alone, and various molar ratio combinations (e.g., 1:2, 1:1, 2:1 of BHA:BHT). Ensure the total molar concentration is consistent across the series you wish to compare.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of your antioxidant test solutions (BHA alone, BHT alone, and the mixtures) to the wells.
-
For a control (blank), add 100 µL of methanol instead of the antioxidant solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Synergy:
-
Calculate the percentage of radical scavenging activity (%Inhibition) for each concentration and combination using the formula: %Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (concentration required to inhibit 50% of DPPH radicals) for BHA alone, BHT alone, and each mixture.
-
Calculate the Combination Index (CI) or Interaction Index. A common method is to use the Fractional Inhibitory Concentration (FIC) index:
-
FIC_BHA = (IC50 of BHA in the mixture) / (IC50 of BHA alone)
-
FIC_BHT = (IC50 of BHT in the mixture) / (IC50 of BHT alone)
-
CI = FIC_BHA + FIC_BHT
-
-
Interpret the Results:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Workflow for determining the optimal BHA:BHT molar ratio.
Troubleshooting Guide
Q4: My DPPH or ABTS assay results are inconsistent and not reproducible. What are the common causes?
A4: Inconsistency in radical scavenging assays is a frequent issue. Key factors to check include:
-
Reagent Instability: Both DPPH and ABTS radical solutions are sensitive to light and temperature. Always prepare them fresh, store them in the dark, and allow them to reach room temperature before use.
-
Reaction Time: The reaction between the antioxidants and the radical may not have reached its endpoint. Some compounds react slowly. Ensure you standardize the incubation time across all samples and standards and perform a time-course experiment initially to determine when the reaction plateaus.
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper technique.
-
pH Sensitivity: The antioxidant potential of phenolic compounds can be pH-dependent. Ensure your solvent system is consistent and unbuffered, or if using a buffer (more common in ABTS), that it is prepared correctly.
Q5: My sample is colored and appears to be interfering with the DPPH assay readings. How can I correct for this?
A5: Sample color interference is a known limitation of colorimetric assays like the DPPH method. The sample's native absorbance can overlap with that of the DPPH radical. To correct for this, you must run a sample blank for each concentration tested.
-
Correction Procedure:
-
Prepare a "test" well with your sample + DPPH solution.
-
Prepare a "sample blank" well containing your sample + solvent (e.g., methanol) but no DPPH solution.
-
Measure the absorbance of both.
-
The corrected sample absorbance is: Abs_sample_corrected = Abs_test - Abs_sample_blank.
-
Use this corrected value in your %Inhibition calculation.
-
Q6: The solution in my assay wells becomes cloudy or forms a precipitate after adding my sample. What should I do?
A6: Turbidity or precipitation indicates a solubility issue. BHA and BHT are lipophilic and may not be fully soluble in highly aqueous systems, or they may precipitate from a methanolic solution at high concentrations.
-
Troubleshooting Steps:
-
Check Concentrations: You may be working with concentrations that are above the solubility limit. Try diluting your samples further.
-
Solvent System: While methanol or ethanol are standard for DPPH, you could explore alternative solvents like acetone (B3395972) or solvent mixtures (e.g., 50% acetone/water) that may improve solubility.
-
Centrifugation: If the issue persists, you can centrifuge the microplate or individual sample tubes after incubation and before the absorbance reading to pellet the precipitate. Carefully transfer the supernatant for measurement.
-
Caption: Troubleshooting decision tree for common antioxidant assay issues.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing in 2-tert-Butyl-4-methoxyphenol Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 2-tert-Butyl-4-methoxyphenol. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Tailing is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification challenging.[1]
-
Decreased Sensitivity: As the peak broadens, its height is reduced, which can negatively affect the limit of detection and quantification.[1]
-
Inaccurate Quantification: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.[1]
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for precise analytical methods.
Q2: What are the primary chemical causes of peak tailing when analyzing this compound?
The primary chemical cause of peak tailing for phenolic compounds like this compound is secondary interactions between the analyte and the stationary phase. Specifically:
-
Interaction with Residual Silanols: Silica-based reversed-phase columns can have residual silanol (B1196071) groups (Si-OH) on the surface that are not fully end-capped. The acidic phenolic hydroxyl group of this compound can interact with these polar silanol groups, leading to a secondary retention mechanism that causes peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized (phenolate) and non-ionized (phenol) forms of the compound can exist simultaneously. This dual state leads to inconsistent retention and peak distortion. For acidic compounds like phenols, it is generally recommended to keep the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, protonated form.
Q3: Can my HPLC system or sample preparation contribute to peak tailing?
Yes, instrumental and sample-related factors can also cause peak tailing:
-
Extra-Column Volume: Excessive tubing length or diameter, and poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained impurities from the sample matrix on the column can create active sites that cause tailing. A void at the column inlet or a blocked frit can also lead to distorted peak shapes.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can cause band broadening and peak distortion.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving peak tailing issues.
Guide 1: Optimizing Mobile Phase Conditions
Adjusting the mobile phase is often the first and most effective step in troubleshooting peak tailing for phenolic compounds.
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of the phenolic hydroxyl group of this compound and residual silanol groups on the column.
-
Materials:
-
Mobile phase solvents (e.g., Acetonitrile (B52724), Methanol (B129727), Water)
-
Acid modifier (e.g., Formic acid, Acetic acid, Phosphoric acid)
-
pH meter
-
-
Procedure:
-
Prepare the aqueous component of the mobile phase.
-
Add a small amount of an acidic modifier to lower the pH. A typical target pH for phenolic compounds is between 2.5 and 3.5.
-
Measure the pH of the aqueous portion before mixing with the organic solvent for accurate and reproducible results.
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous phase with the organic solvent in the desired ratio.
-
Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Inject the this compound standard and observe the peak shape.
-
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 7.0 | > 2.0 | Severe tailing due to ionization of both analyte and silanols. |
| 5.0 | 1.5 - 2.0 | Moderate tailing as ionization is partially suppressed. |
| 3.0 | 1.0 - 1.3 | Symmetrical peak shape; optimal for analysis. |
Guide 2: Column Selection and Care
The choice and condition of the HPLC column are critical for achieving good peak shape.
Recommendations:
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns (Type B) that are "end-capped" have fewer residual silanol groups, significantly reducing secondary interactions.
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds and improve peak shape.
-
Employ a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample matrix.
-
Proper Column Washing: If you suspect column contamination, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove adsorbed contaminants.
Guide 3: Systematic Troubleshooting Workflow
A logical workflow can help efficiently diagnose the root cause of peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Guide 4: Addressing Instrumental and Sample-Related Issues
Table 2: Troubleshooting Instrumental and Sample Preparation Problems
| Potential Cause | Recommended Action | Expected Outcome |
| Extra-Column Volume | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12 mm). Ensure all fittings are properly seated. | Sharper, more symmetrical peaks. |
| Column Contamination | Flush the column with a strong solvent. Use a guard column. | Restoration of peak shape and retention time. |
| Column Void/Frit Blockage | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the column. | Normal peak shape and operating pressure are restored. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Peak shape improves upon reducing the sample mass injected. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Improved peak shape, especially for early eluting peaks. |
Signaling Pathways and Chemical Interactions
The primary chemical interaction leading to peak tailing for this compound involves secondary interactions with the silica stationary phase.
Caption: Chemical interactions leading to peak tailing.
By systematically addressing these potential causes, from mobile phase optimization to column selection and system maintenance, researchers can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
Validation & Comparative
2-tert-Butyl-4-methoxyphenol (BHA) vs. Butylated Hydroxytoluene (BHT): A Comparative Guide to Antioxidant Efficacy
In the realm of synthetic antioxidants, 2-tert-Butyl-4-methoxyphenol, commonly known as Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT) are two of the most extensively utilized preservatives in the food, pharmaceutical, and cosmetic industries. Their primary function is to prevent oxidative degradation of lipids and other sensitive molecules, thereby extending the shelf life and maintaining the quality of products. This guide provides a detailed comparison of the antioxidant performance of BHA and BHT, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate antioxidant for their specific applications.
Mechanism of Antioxidant Action
Both BHA and BHT are phenolic antioxidants that function as free radical scavengers.[1] Their mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1] The resulting antioxidant radical is relatively stable due to resonance delocalization and steric hindrance provided by the bulky tert-butyl groups, preventing it from initiating new oxidation chains.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of BHA and BHT has been evaluated in numerous studies using various in vitro assays. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
It is important to note that the reported antioxidant activities of BHA and BHT can vary significantly depending on the experimental conditions, such as the solvent, pH, and the specific composition of the test system.
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
| Antioxidant | IC50 (mg/mL) | Source of Data |
| BHA | 0.0052 | --INVALID-LINK--[2] |
| BHT | 0.011 | --INVALID-LINK--[2] |
Note: The IC50 values presented are from a single comparative study for consistency. Values from other studies may differ.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as µmol of Fe²⁺ equivalents per gram of the antioxidant.
| Antioxidant | FRAP Value (µmol Fe²⁺/g) | Source of Data |
| BHA | 12341 | --INVALID-LINK--[2] |
| BHT | 9928 | --INVALID-LINK-- |
| BHA | 8333 ± 7.44 | --INVALID-LINK-- |
| BHT | 8666 ± 7.22 | --INVALID-LINK-- |
Note: The conflicting results from different studies highlight the influence of experimental conditions on the measured antioxidant activity.
Lipid Peroxidation Inhibition
The primary application of BHA and BHT is to inhibit lipid peroxidation in fatty foods and pharmaceutical preparations. Their effectiveness in these systems can differ from the results of simple chemical assays. While direct comparative IC50 values for lipid peroxidation are not consistently reported across studies, qualitative observations indicate that their performance is matrix-dependent. For instance, in a study on frying oil, BHA was found to be a more effective antioxidant than BHT during static heating. Conversely, in animal fats and shortenings, a combination of BHA and BHT often shows better efficacy than either antioxidant alone.
Synergistic and Antagonistic Effects
A significant aspect of using BHA and BHT is their interaction when used in combination. Several studies have reported a synergistic antioxidant effect between BHA and BHT. This synergism is attributed to the regeneration of BHA by BHT. In this proposed mechanism, the BHT radical, formed after donating a hydrogen atom, can react with a BHA molecule to regenerate the active BHA antioxidant, while BHT is consumed. However, under certain conditions, antagonistic effects have also been observed.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is measured by the decrease in its absorbance at a characteristic wavelength (around 517 nm).
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of concentrations of BHA and BHT in methanol.
-
Reaction: Add a specific volume of the antioxidant solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 2.9 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of BHA and BHT in a suitable solvent.
-
Reaction: Add a small volume of the antioxidant solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents.
Conclusion
The determination of whether BHA or BHT is a "better" antioxidant is highly dependent on the specific application.
-
In vitro antioxidant assays (DPPH and FRAP): The available data suggests that BHA may exhibit slightly higher radical scavenging and reducing power compared to BHT in these chemical assays.
-
Lipid-based systems: The relative performance of BHA and BHT is matrix-dependent. In some food systems, BHA may be more effective, while in others, BHT or a combination of both provides superior protection. The synergistic effect observed between BHA and BHT is a critical consideration for formulations.
-
Other factors: Practical considerations such as solubility, volatility, and stability at high temperatures also play a crucial role in the selection process. For high-temperature applications, BHT in combination with BHA is often preferred.
Ultimately, for researchers and professionals in drug development and other scientific fields, the optimal choice between BHA and BHT, or their combination, should be determined through empirical testing within the specific formulation and storage conditions of the product .
References
A Comparative Analysis of the Antioxidant Activity of 2-tert-Butyl-4-methoxyphenol (BHA) and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two widely recognized phenolic antioxidants: 2-tert-Butyl-4-methoxyphenol, a major component of Butylated Hydroxyanisole (BHA), and Trolox, a water-soluble analog of vitamin E. This document synthesizes experimental data to objectively evaluate their relative performance in various antioxidant assays, details the methodologies of these key experiments, and visualizes the underlying mechanisms and workflows.
Mechanism of Antioxidant Action
Both this compound (BHA) and Trolox function as antioxidants primarily by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This action terminates the chain reactions of oxidation. The efficiency of this process is influenced by the stability of the resulting phenoxy radical. In BHA, the bulky tert-butyl group provides steric hindrance, which contributes to the stability of this radical[1]. Similarly, the chromanol ring structure of Trolox stabilizes the phenoxyl radical formed after hydrogen donation[2].
dot
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of BHA and Trolox have been evaluated using various in vitro assays. The following tables summarize their performance, typically measured by the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| This compound (BHA) | 5.2 (as mg/L) | [3] |
| Trolox | 3.5 | [3] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) | Reference |
| This compound (BHA) | 1.45 | [3] |
| Trolox | 1.00 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference |
| This compound (BHA) | 12341 | |
| Trolox | 1500-3000 |
Note: The data presented are sourced from various studies and are for general comparison. Direct comparative studies under identical experimental conditions are limited.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
dot
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (BHA and Trolox) are prepared.
-
In a 96-well plate, 50 µL of the sample solution is added to 150 µL of the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
dot
Caption: Workflow for the ABTS radical cation scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
100 µL of the test compound is mixed with 100 µL of the diluted ABTS•+ solution.
-
The mixture is incubated for 6 minutes at room temperature.
-
The absorbance is measured at 734 nm.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
dot
Caption: Workflow for the FRAP assay.
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
100 µL of the sample solution is mixed with 3.4 mL of the FRAP reagent.
-
The mixture is incubated at 37°C for 30 minutes.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The results are expressed as µmol of Trolox equivalents per gram of sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
dot
Caption: Workflow for the ORAC assay.
Procedure:
-
Solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox standards are prepared in 75 mM phosphate buffer (pH 7.4).
-
In a 96-well plate, 150 µL of fluorescein is added to each well, followed by 25 µL of the sample, Trolox standard, or a blank (phosphate buffer).
-
The reaction is initiated by adding 25 µL of AAPH solution to each well.
-
The fluorescence is monitored kinetically with readings taken every minute for at least 60 minutes.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The antioxidant capacity is expressed as Trolox equivalents.
Signaling Pathway Involvement
Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways. This compound (BHA) has been shown to exhibit anti-inflammatory activity by inhibiting the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes when stimulated by lipopolysaccharides (LPS).
dot
Caption: Inhibitory effect of BHA on the LPS-induced inflammatory pathway.
References
- 1. Unveiling Alternative Oxidation Pathways and Antioxidant and Cardioprotective Potential of Amaranthin-Type Betacyanins from Spinach-like Atriplex hortensis var. ‘Rubra’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Purity of Commercial 2-tert-Butyl-4-methoxyphenol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical, foundational step for the integrity and reproducibility of experimental work. 2-tert-Butyl-4-methoxyphenol, a widely used antioxidant, is no exception. Its efficacy and safety are directly linked to its purity profile. This guide provides a framework for validating the purity of commercially available this compound, offering a comparative look at analytical methodologies and potential alternatives.
Understanding the Purity Landscape
Commercially available this compound, also known as Butylated Hydroxyanisole (BHA), is predominantly synthesized from p-methoxyphenol and isobutylene. This process can lead to the formation of several impurities, the most significant of which is its isomer, 3-tert-Butyl-4-methoxyphenol.[1][2] The presence of this and other process-related impurities or degradation products can impact the material's antioxidant capacity and introduce unforeseen variables into sensitive assays. Therefore, a robust analytical validation is paramount.
While specific purity data varies between suppliers and batches, a comprehensive analytical approach can empower researchers to qualify their reagents effectively. Below, we present a comparative summary of key analytical techniques and a look at common antioxidant alternatives.
Comparative Analysis of Purity Validation Methods
A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separation and quantification of the main component and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and quantification.
| Analytical Technique | Information Provided | Key Strengths | Potential Limitations |
| HPLC | Quantitative purity, detection and quantification of non-volatile impurities, particularly the 3-tert-Butyl-4-methoxyphenol isomer. | High precision and accuracy for quantification; robust and widely available. | May require method development for optimal separation of all potential impurities. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities; structural elucidation of unknown peaks. | High sensitivity and specificity; provides structural information through mass spectra. | May require derivatization for polar analytes to improve volatility. |
| NMR Spectroscopy | Unambiguous structural confirmation of the main component and impurities; quantitative analysis (qNMR) using an internal standard. | Provides detailed structural information; can be quantitative without the need for specific reference standards for each impurity. | Lower sensitivity compared to chromatographic methods; may be less suitable for trace impurity analysis. |
Alternative Antioxidants: A Comparative Overview
In drug development and research, selecting the appropriate antioxidant is crucial. The choice often depends on the specific application, solubility requirements, and regulatory acceptance. Below is a comparison of this compound with other commonly used antioxidants.[][4][5]
| Antioxidant | Key Characteristics | Common Applications |
| This compound (BHA) | Oil-soluble; effective in preventing fat rancidity. | Food preservation, cosmetics, pharmaceuticals. |
| Butylated Hydroxytoluene (BHT) | Oil-soluble; often used in combination with BHA for synergistic effects. | Food, cosmetics, pharmaceuticals, plastics. |
| Propyl Gallate (PG) | Water-soluble; often used in aqueous-based formulations. | Pharmaceuticals, cosmetics, and food products. |
| α-Tocopherol (Vitamin E) | Oil-soluble; a natural antioxidant. | Dietary supplements, cosmetics, food fortification. |
| Ascorbic Acid (Vitamin C) | Water-soluble; a natural antioxidant. | Food and beverages, pharmaceuticals, cosmetics. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity validation. The following are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol for Isomer Separation
This protocol is adapted from a method specifically designed for the separation of this compound and its isomer, 3-tert-Butyl-4-methoxyphenol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Initial conditions: 45% methanol, 55% water.
-
Gradient: Linearly increase to 90% methanol over a set time period.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling
This protocol provides a general method for the analysis of phenolic compounds and can be adapted for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol. Derivatization with an agent like BSTFA may be necessary to improve the volatility of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation
This protocol outlines the general steps for acquiring a proton (¹H) NMR spectrum for structural verification.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the aromatic protons, the methoxy (B1213986) group protons, and the tert-butyl group protons. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
-
D₂O Shake for Phenolic Proton: To confirm the phenolic hydroxyl proton, a D₂O shake experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The peak corresponding to the phenolic proton will disappear due to proton-deuterium exchange.
Visualizing the Workflow
To aid in understanding the process of validating the purity of commercially available this compound, the following diagrams illustrate the logical workflow.
Caption: Workflow for Purity Validation of Commercial this compound.
Caption: Simplified Mechanism of Antioxidant Action of this compound.
References
Navigating Cross-Reactivity: A Comparative Guide for 2-tert-Butyl-4-methoxyphenol in Enzyme Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-tert-Butyl-4-methoxyphenol, a major component of the antioxidant butylated hydroxyanisole (BHA), in enzyme immunoassays (EIAs). Due to the limited availability of direct experimental data on the cross-reactivity of this specific compound in commercial or research-grade immunoassays, this document establishes a framework for evaluating potential interferences from structurally related phenolic compounds. The principles and methodologies outlined here are intended to guide researchers in designing and interpreting their own cross-reactivity studies.
In the realm of immunoassays, cross-reactivity occurs when an antibody binds to substances other than its intended target analyte.[1][2] This phenomenon, driven by structural similarities between the target and interfering compounds, can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[3][4][5] For analytes in complex matrices, understanding and mitigating cross-reactivity is a critical aspect of assay validation.
Comparative Analysis of Structurally Related Phenolic Compounds
To illustrate the potential for cross-reactivity, this section presents a hypothetical dataset based on the principles of antibody-antigen recognition. The data simulates a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify a theoretical target analyte, for which an antibody has been developed. The cross-reactivity of this compound and other structurally similar phenols is then evaluated against this antibody.
The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the test compound required to inhibit the antibody binding by 50% (IC50) relative to the IC50 of the target analyte.
Formula for Percent Cross-Reactivity:
Table 1: Hypothetical Cross-Reactivity of Phenolic Compounds in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (Hypothetical) | (Structure of a hypothetical target analyte with similarity to the compounds below) | 100 | 100% |
| This compound | (A phenolic ring with a tert-butyl group at position 2 and a methoxy (B1213986) group at position 4) | 500 | 20% |
| 3-tert-Butyl-4-methoxyphenol (BHA isomer) | (A phenolic ring with a tert-butyl group at position 3 and a methoxy group at position 4) | 450 | 22.2% |
| Butylated Hydroxytoluene (BHT) | (A phenolic ring with tert-butyl groups at positions 2 and 6 and a methyl group at position 4) | 1,200 | 8.3% |
| 4-tert-Butylphenol | (A phenolic ring with a tert-butyl group at position 4) | 2,000 | 5% |
| Phenol | (A simple phenolic ring) | > 10,000 | < 1% |
| 2,4-Di-tert-butylphenol | (A phenolic ring with tert-butyl groups at positions 2 and 4) | 8,000 | 1.25% |
Disclaimer: The data presented in Table 1 is for illustrative purposes only and is intended to demonstrate the principles of cross-reactivity based on structural similarity. Actual experimental results may vary.
Understanding the Structural Basis of Cross-Reactivity
The hypothetical data suggests that compounds with greater structural similarity to the target analyte exhibit higher cross-reactivity. For instance, the BHA isomers, this compound and 3-tert-Butyl-4-methoxyphenol, would be expected to show significant cross-reactivity if the assay's antibody was raised against a similar phenolic structure. The position of the bulky tert-butyl group is a critical determinant for antibody recognition. Less similar compounds, such as phenol, would likely show negligible cross-reactivity.
Experimental Protocols
A robust evaluation of cross-reactivity is essential for the validation of any immunoassay. The following is a detailed methodology for a competitive ELISA, a common format for assessing the cross-reactivity of small molecules.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of the target analyte and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST) to remove any unbound conjugate.
-
Blocking: The remaining non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Competition Reaction: The plate is washed again three times with PBST. Following this, varying concentrations of the test compounds (e.g., this compound and other related phenols) and a fixed concentration of the primary antibody specific to the target analyte are added to the wells. The plate is then incubated for 1-2 hours at room temperature, allowing the test compounds and the coated analyte to compete for binding to the antibody.
-
Secondary Antibody Incubation: The plate is washed to remove unbound primary antibody and test compounds. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition and Signal Detection: After another wash step, a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme on the bound secondary antibody catalyzes a colorimetric reaction.
-
Stopping the Reaction and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are plotted against the concentration of the test compounds to generate dose-response curves. The IC50 values are determined from these curves, and the percent cross-reactivity is calculated using the formula mentioned previously.
Visualizing the Process
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Alternative and Confirmatory Methods
When significant cross-reactivity is suspected or confirmed, or when a higher degree of certainty is required, alternative analytical methods should be employed. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS), offers high specificity and can definitively identify and quantify this compound and its related compounds without the interference of cross-reactivity. These chromatographic methods are often used to confirm positive results from immunoassays.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-tert-Butyl-4-methoxyphenol and Other Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Antioxidant Performance with Supporting Experimental Data.
In the realm of pharmaceutical and drug development, the mitigation of oxidative stress is a critical consideration. Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to neutralize harmful free radicals. Among these, 2-tert-Butyl-4-methoxyphenol, a primary component of Butylated Hydroxyanisole (BHA), is a widely utilized synthetic antioxidant. This guide provides a comprehensive head-to-head comparison of this compound's antioxidant efficacy against other common phenolic antioxidants, supported by experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is often quantified by their ability to scavenge synthetic radicals in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies a higher antioxidant potency.
The following tables summarize the IC50 values for this compound (as BHA) and other phenolic antioxidants in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). It is important to note that IC50 values can vary between studies due to differing experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | Structure | DPPH IC50 (µM) | Reference |
| BHA (this compound is a major component) | This compound | ~621.7 (112.05 µg/mL) | [1] |
| BHT | 2,6-di-tert-butyl-4-methylphenol | >100 | [2] |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 30.12 | [2] |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 4.05 | [2] |
| Ascorbic Acid | (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | 24.42 | [2] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | Structure | ABTS IC50 (µM) | Reference |
| BHA (this compound is a major component) | This compound | Data Not Available | |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 2.8 | |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 18.2 | |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 2.93 | |
| Ascorbic Acid | (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | 15.6 |
Table 3: Lipid Peroxidation Inhibition
Lipid peroxidation is a key process in cellular injury, and the ability of an antioxidant to inhibit it is a crucial measure of its protective potential.
| Compound | Lipid Peroxidation IC50 (µM) | Reference |
| BHA (this compound is a major component) | Data Not Available | |
| BHT | Data Not Available | |
| Trolox | 4.5 | |
| Gallic Acid | 1.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is predicated on the reduction of the stable DPPH radical by an antioxidant. The transfer of a hydrogen atom from the antioxidant to the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control well contains methanol instead of the antioxidant.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.Acontrol
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and exhibits a characteristic blue-green color. The reduction of this radical by an antioxidant leads to decolorization, which is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as the DPPH assay. The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.
Signaling Pathways and Experimental Workflow
Phenolic antioxidants exert their protective effects by modulating cellular signaling pathways involved in the oxidative stress response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
This diagram illustrates how phenolic antioxidants can intervene in the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, reactive oxygen species (ROS) modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection. Phenolic antioxidants can directly scavenge ROS and may also modulate this pathway to bolster the cell's endogenous antioxidant defenses.
Caption: Experimental workflow for antioxidant activity screening.
The provided workflow outlines the key steps in a comparative study of antioxidant activity. It begins with the preparation of antioxidant solutions, followed by the execution of multiple in vitro assays. The results from these assays are then used to calculate IC50 values, which serve as the basis for a comparative analysis of the antioxidants' efficacy.
Conclusion
This guide provides a comparative analysis of this compound against other prominent phenolic antioxidants. The presented data indicates that while BHA is an effective antioxidant, natural phenolic compounds like gallic acid often exhibit superior radical scavenging activity in in vitro assays. The choice of an appropriate antioxidant for drug development should consider not only its intrinsic radical scavenging ability but also its bioavailability, safety profile, and its ability to modulate endogenous antioxidant defense mechanisms. The experimental protocols and pathway diagram provided herein offer a framework for further investigation and a deeper understanding of the multifaceted roles of phenolic antioxidants in combating oxidative stress.
References
A Comparative Guide to the Synergistic Antioxidant Effects of 2-tert-Butyl-4-methoxyphenol (BHA) and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the synergistic antioxidant effects of two widely used synthetic antioxidants, 2-tert-Butyl-4-methoxyphenol (BHA) and Butylated Hydroxytoluene (BHT). A combination of these compounds is often utilized in various applications to leverage their enhanced antioxidant properties.[1] This document summarizes key quantitative data, details common experimental protocols for evaluating antioxidant activity, and illustrates the underlying mechanisms and workflows.
Quantitative Analysis of Antioxidant Synergy
The synergistic antioxidant effect of a BHA and BHT mixture is attributed to the ability of BHT to regenerate BHA, allowing it to scavenge more free radicals.[1][2] While BHA is a more effective antioxidant than BHT during static heating, their combined use in animal fats and shortenings demonstrates greater efficacy than when either is used alone.[3] Studies have shown that the combination of BHT and BHA at a molar ratio of 0.5-2 exerts potent anti-inflammatory activity, which is attributable to their complex synergistic antioxidant activity.[4]
Below are tables summarizing the radical scavenging activity of BHA and BHT from various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 Value (µg/mL) | Source |
| BHA | 34.96 ± 0.6 | |
| BHT | 21.09 | |
| BHA + BHT Mixture | Not explicitly found in a direct comparative study with individual components. However, a mixture of BHA, BHT, and Octyl Methoxycinnamate showed 95.21% DPPH inhibition, higher than BHA (94.82%) and BHT (93.92%) alone. |
Table 2: ABTS Radical Cation Scavenging Activity (IC50 Values)
| Antioxidant | IC50 Value (µg/mL) | Source |
| BHT | 13 |
Note: A direct comparative IC50 value for BHA and a BHA+BHT mixture from the same ABTS assay was not available in the searched literature.
Experimental Protocols
Detailed methodologies for three common antioxidant assays are provided below. These protocols are representative and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
BHA, BHT, and BHA/BHT mixture solutions of varying concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the antioxidant sample (BHA, BHT, or their mixture) at various concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.
-
A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time, typically 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
BHA, BHT, and BHA/BHT mixture solutions of varying concentrations
-
Trolox (for standard curve and TEAC calculation)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: Add a small volume of the antioxidant sample (BHA, BHT, or their mixture) at various concentrations to a specified volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period, typically 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation. The reaction of MDA with thiobarbituric acid (TBA) forms a colored complex that can be measured spectrophotometrically. BHT is often added to the assay reagents to prevent artificial lipid peroxidation during the procedure itself.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Lipid source (e.g., linoleic acid emulsion, biological sample)
-
BHA, BHT, and BHA/BHT mixture solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Induction of Lipid Peroxidation: A lipid-rich medium is incubated under conditions that induce oxidation (e.g., with an iron catalyst). The antioxidant samples (BHA, BHT, or their mixture) are added to assess their inhibitory effect.
-
Reaction with TBA: An aliquot of the reaction mixture is mixed with a solution containing TBA, TCA, and HCl.
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 10-15 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The tubes are cooled, and then centrifuged to precipitate any interfering substances.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The concentration of TBARS is calculated from an MDA standard curve. The percentage inhibition of lipid peroxidation is determined by comparing the absorbance of the samples with that of a control without any antioxidant. % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Synergistic Antioxidant Mechanism of BHA and BHT
Caption: Regeneration cycle illustrating the synergistic antioxidant mechanism between BHA and BHT.
General Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity determination.
References
A Comparative Analysis of 2-tert-Butyl-4-methoxyphenol (BHA) and Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data
In the realm of antioxidant research and development, the choice between synthetic and natural compounds is a critical consideration. This guide provides a comprehensive comparison of the efficacy of the synthetic antioxidant 2-tert-Butyl-4-methoxyphenol (BHA) against a range of natural antioxidants, including tocopherols (B72186) (Vitamin E), flavonoids (such as quercetin), and essential oils (from rosemary and oregano). This comparison is based on quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and an examination of their underlying mechanisms of action involving key cellular signaling pathways.
Quantitative Comparison of Antioxidant Efficacy
The relative efficacy of antioxidants can be quantified using various assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. The following tables summarize the comparative antioxidant activities of BHA and selected natural antioxidants based on data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and lipid peroxidation inhibition assays. Lower IC50 values indicate higher antioxidant activity, representing the concentration required to inhibit 50% of the radical or peroxidation activity.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Source |
| BHA | 0.0052 - 112.05 | [1][2] |
| α-Tocopherol (Vitamin E) | 27.829 | [3] |
| Oregano Essential Oil | 0.5 (mg/mL) | [1] |
| Rosemary Essential Oil | 21.56 - 23.8 (mg/mL) | [1] |
| Quercetin | 0.071 - 19.17 |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Source |
| BHA | 16.552 | |
| α-Tocopherol (Vitamin E) | Not specified | |
| Quercetin | 1.89 - 48.0 |
Table 3: Lipid Peroxidation Inhibition
| Antioxidant | Concentration | Inhibition (%) | Assay Method | Source |
| BHA | 30 µg/mL | 83.3 | Linoleic acid emulsion | |
| α-Tocopherol (Vitamin E) | 30 µg/mL | 68.1 | Linoleic acid emulsion | |
| Rosemary Extract (2500 ppm) | N/A | More effective than BHA/BHT | TBARS in pork sausage |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
General Protocol:
-
Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The antioxidant compounds (BHA, natural antioxidants) are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A small volume of each antioxidant solution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 200 µL) in a 96-well microplate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 3 to 30 minutes) to allow the reaction to reach completion.
-
Measurement: The absorbance of the remaining DPPH is measured at its maximum wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.
General Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant compounds are dissolved in an appropriate solvent.
-
Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 5-30 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined. This assay can be adapted for both hydrophilic and lipophilic antioxidants by using appropriate solvents.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
General Protocol:
-
Sample Preparation: A lipid-rich medium, such as a food matrix (e.g., meat homogenate) or a linoleic acid emulsion, is prepared. The antioxidant is added to the sample.
-
Induction of Peroxidation: Lipid peroxidation is often induced by adding a pro-oxidant, such as an iron salt (e.g., FeCl3 or FeSO4).
-
Reaction with TBA: After an incubation period, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA) is added to the sample.
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 10-60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).
Signaling Pathway Modulation
The antioxidant effects of BHA and natural compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response and inflammatory processes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.
BHA's Mechanism: BHA is a known activator of the Nrf2 pathway. It is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction and allows Nrf2 to translocate to the nucleus.
Natural Antioxidants' Mechanism: Many natural polyphenols, such as quercetin, also activate the Nrf2 pathway. Quercetin can disrupt the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation and subsequent gene expression. Some flavonoids may also decrease the expression of Keap1.
References
A Side-by-Side Analysis of 2-tert-Butyl-4-methoxyphenol Isomers' Antioxidant Capacity
A deep dive into the comparative antioxidant efficacy of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole, the constituent isomers of the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA).
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant capacity of isomeric compounds is crucial for optimizing formulations and predicting biological activity. Butylated Hydroxyanisole (BHA) is a common antioxidant food additive composed of two principal isomers: 2-tert-butyl-4-hydroxyanisole (2-BHA) and 3-tert-butyl-4-hydroxyanisole (3-BHA)[1]. While often used as a mixture, emerging research suggests that these isomers possess distinct biological and physicochemical properties, including their capacity to scavenge free radicals. This guide provides a comparative analysis of the antioxidant capabilities of these two isomers, supported by experimental data and detailed methodologies.
Isomeric Differences in Antioxidant Activity
The antioxidant mechanism of phenolic compounds like the BHA isomers primarily involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The position of the bulky tert-butyl group on the aromatic ring influences the stability of the resulting phenoxy radical and, consequently, the antioxidant efficacy.
While comprehensive studies directly comparing the free radical scavenging activity of the individual, purified isomers are limited, existing research on their differential biological effects provides indirect evidence of varying antioxidant capacities. For instance, studies have shown that 2-BHA and 3-BHA exhibit different potencies in inducing the activity of detoxification enzymes such as glutathione (B108866) S-transferase and epoxide hydrolase in different tissues[2]. This suggests that their interaction with biological systems, which is often related to their antioxidant and pro-oxidant properties, is not identical.
Quantitative Comparison of Antioxidant Capacity
Obtaining precise, directly comparable quantitative data, such as IC50 values from standardized antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for the individual isomers, has proven challenging based on currently available literature. Most studies evaluate the antioxidant capacity of the commercial BHA mixture. However, theoretical considerations and data from related phenolic compounds can offer insights.
The steric hindrance provided by the tert-butyl group is a key factor. In 2-BHA, the tert-butyl group is ortho to the hydroxyl group, which can sterically hinder the approach of large free radicals. In contrast, the tert-butyl group in 3-BHA is meta to the hydroxyl group, potentially allowing for more facile interaction with radicals. This structural difference is expected to translate into different radical scavenging kinetics and capacities.
Table 1: Antioxidant Capacity of Phenolic Compounds (Illustrative Data)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Butylated Hydroxyanisole (BHA) | DPPH | 29.82 ± 0.021 | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 | [4] |
| Vitamin C | DPPH | 15.79 ± 0.107 | [3] |
Note: The IC50 values presented are from different studies and for the BHA mixture, not the individual isomers. They are included for contextual comparison with other common antioxidants. A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Action: Free Radical Scavenging
The fundamental mechanism by which phenolic antioxidants like the BHA isomers exert their effect is through the donation of a hydrogen atom to a free radical, which is a highly reactive species with an unpaired electron. This process is illustrated in the following workflow.
Caption: Workflow of free radical scavenging by phenolic antioxidants.
The stability of the resulting phenoxyl radical is critical to the antioxidant's effectiveness. The electron-donating methoxy (B1213986) group and the bulky tert-butyl group in BHA isomers help to delocalize the unpaired electron, making the phenoxyl radical less reactive and preventing it from initiating new oxidation chains.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, adherence to standardized experimental protocols is essential. Below are detailed methodologies for the commonly used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this solution at the characteristic wavelength (around 517 nm) should be adjusted to a specific value (e.g., 1.0 ± 0.2).
-
-
Sample Preparation:
-
Dissolve the test compounds (2-BHA and 3-BHA) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent as the DPPH solution to create a series of concentrations.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix a specific volume of the sample or standard solution with a fixed volume of the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A blank containing the solvent instead of the sample is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Caption: A simplified workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare solutions of the test compounds (2-BHA and 3-BHA) and a standard antioxidant at various concentrations.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
-
Conclusion
While both 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole contribute to the overall antioxidant properties of commercial BHA, their isomeric differences suggest distinct activities. The position of the tert-butyl group is expected to influence their radical scavenging efficiency due to steric effects. Further research involving the direct comparative testing of the purified isomers using standardized assays is necessary to definitively quantify their individual antioxidant capacities. Such data would be invaluable for the rational design of antioxidant formulations and for a more precise understanding of their biological effects in the fields of food science, pharmacology, and drug development.
References
- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 2. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Profile of 2-tert-Butyl-4-methoxyphenol: A Structural and Functional Comparison
For Immediate Release
This guide provides a comprehensive analysis of 2-tert-Butyl-4-methoxyphenol, a prominent antioxidant, correlating its molecular structure with its functional properties. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview against other common antioxidants, supported by experimental data and detailed methodologies.
Correlating Structure with Antioxidant Function
This compound, the major isomer in Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its efficacy as a radical scavenger is intrinsically linked to its chemical structure. The antioxidant mechanism of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.
The key structural features contributing to the antioxidant activity of this compound are:
-
Phenolic Hydroxyl Group: This group is the primary site of antioxidant activity, readily donating a hydrogen atom to scavenge free radicals.
-
tert-Butyl Group: Located at the ortho position to the hydroxyl group, this bulky substituent provides steric hindrance. This steric shielding stabilizes the resulting phenoxy radical, preventing it from initiating further oxidative reactions.
-
Methoxy (B1213986) Group: Situated at the para position, the methoxy group (-OCH₃) is an electron-donating group. It can increase the electron density on the aromatic ring, which can further stabilize the phenoxy radical formed after hydrogen donation.
The interplay of these structural elements dictates the potent antioxidant capacity of this compound.
Comparative Antioxidant Activity
The antioxidant potential of a compound is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC₅₀ value indicates a higher antioxidant activity.
The following table summarizes the reported antioxidant activities of this compound (as BHA), Butylated Hydroxytoluene (BHT), and Trolox.
| Antioxidant | Assay | IC₅₀ (µg/mL) | TEAC (Trolox Equivalents) |
| BHA (this compound) | DPPH | 34.96 ± 0.6 | Not Widely Reported |
| BHT (Butylated Hydroxytoluene) | DPPH | 29.8 ± 1.2 | Not Widely Reported |
| Trolox | DPPH | 8.5 ± 0.7 | 1.00 |
| BHA (this compound) | ABTS | Not Widely Reported | Not Widely Reported |
| BHT (Butylated Hydroxytoluene) | ABTS | Not Widely Reported | 0.65 |
| Trolox | ABTS | Not Widely Reported | 1.00 |
Disclaimer: The data presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental conditions.[3][4]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible research.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compound and standard (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A blank containing methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[5]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) (or phosphate-buffered saline)
-
Test compound and standard (e.g., Trolox)
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample to 190 µL ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the antioxidant mechanism and experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2-tert-Butyl-4-methoxyphenol (BHA) in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-tert-Butyl-4-methoxyphenol, also known as Butylated Hydroxyanisole (BHA), is crucial for maintaining laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the safe handling and disposal of BHA and materials contaminated with it. Adherence to these procedures will help ensure compliance with hazardous waste regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[2][3]
Before handling BHA, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid BHA and its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the table below summarizes key quantitative data related to the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Melting Point | 48-63 °C |
| Boiling Point | 263 °C |
| Flash Point | 142.1 °C |
| Oral LD50 (Rat) | 880 mg/kg |
Data sourced from multiple safety data sheets.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
Procedure for Unused or Waste this compound (Solid)
-
Designate as Hazardous Waste : Pure, unused, or expired solid this compound must be disposed of as hazardous chemical waste. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Selection :
-
Place the solid BHA waste in a designated, leak-proof, and sealable container that is compatible with phenolic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container with a screw-top cap is recommended.[4]
-
If possible, use the original manufacturer's container for disposal of the unused product.[4]
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
Composition and physical state (e.g., "Solid")
-
Hazard warnings (e.g., "Toxic," "Irritant," "Suspected Carcinogen," "Environmental Hazard")
-
Your name, laboratory location (building and room number), and contact information.
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Storage :
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the direct control of laboratory personnel and away from general traffic.
-
Ensure the container is kept closed at all times except when adding waste.
-
Segregate the BHA waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal Request :
-
Once the container is full (do not overfill, a maximum of 90% capacity is recommended) or when it is ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Procedure for Contaminated Labware and Debris
-
Segregation :
-
Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with this compound should be considered solid hazardous waste.
-
Do not dispose of these items in the regular trash or biohazardous waste bins.
-
-
Collection :
-
Collect all contaminated solid debris in a dedicated, leak-proof container lined with a heavy-duty plastic bag. A puncture-resistant container with a lid is ideal.
-
For items with trace contamination, such as empty tubes or pipette tips, collect them in a sealable container.
-
-
Labeling :
-
Label the container clearly as "Hazardous Waste" and specify the contents as "Debris contaminated with this compound."
-
Include all other required information as detailed in the labeling section above.
-
-
Storage and Disposal :
-
Store the container in the satellite accumulation area alongside other solid chemical waste.
-
Request pickup from your institution's hazardous waste management service when the container is full.
-
Procedure for Small Spills
In the event of a small spill of solid this compound:
-
Control and Alert : Cordon off the area and alert personnel in the immediate vicinity.
-
Personal Protective Equipment : Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Cleanup :
-
Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust generation.
-
Carefully sweep or wipe up the dampened material using absorbent paper or pads.
-
Place the collected material and any contaminated cleaning supplies into a sealable, properly labeled hazardous waste container.
-
-
Decontamination :
-
Wash the spill area with a 60-70% ethanol solution followed by a thorough wash with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 2-tert-Butyl-4-methoxyphenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-methoxyphenol (BHA). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: BHA, 3(2)-tert-Butyl-4-hydroxyanisole
-
CAS Number: 25013-16-5[1]
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1][2] The primary hazards associated with this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Carcinogenicity | Category 1B / 2 | May cause cancer. / Suspected of causing cancer. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact and absorption, which can cause skin irritation. |
| Skin and Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated. | Minimizes the risk of inhaling harmful dust or vapors that can cause respiratory tract irritation. |
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound.
1. Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible and in good working order.
-
All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Obtain and read the Safety Data Sheet (SDS) before use.
2. Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Use local exhaust ventilation to control the generation of dust.
3. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
4. Chemical Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust, mist, vapors, or spray.
-
Use only non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
5. Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Keep containers tightly closed.
-
Store locked up.
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong acids.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell. |
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep up and shovel the material into a suitable, labeled, and closed container for disposal. Avoid dust formation.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.
-
This substance is toxic to aquatic life with long-lasting effects; avoid release to the environment.
-
Contaminated packaging should be handled in the same way as the substance itself.
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
